Tectoroside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H36O12 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
[(3aR,4R,6aR,8S,9aR,9bR)-3,6,9-trimethylidene-2-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C30H36O12/c1-12-8-20(39-29(38)18(33)9-15-4-6-16(32)7-5-15)23-14(3)28(37)42-27(23)22-13(2)19(10-17(12)22)40-30-26(36)25(35)24(34)21(11-31)41-30/h4-7,17-27,30-36H,1-3,8-11H2/t17-,18?,19-,20+,21+,22-,23+,24+,25-,26+,27+,30+/m0/s1 |
InChI Key |
MAHPANYZARJSAV-UFGGAHBWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Tectoroside: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoroside (B1160345), a prominent isoflavone (B191592) glycoside, has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of this compound, focusing on its natural distribution, historical discovery, and methods of isolation. Furthermore, it delves into the molecular mechanisms underlying its biological activity, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound, chemically known as tectorigenin-7-O-β-D-glucopyranoside, is a naturally occurring isoflavone. It is the glycosidic form of tectorigenin (B1682738), an aglycone that also exhibits a range of biological activities. The structural difference lies in the attachment of a glucose molecule at the 7-hydroxyl position of the tectorigenin backbone. This glycosylation significantly influences its solubility, bioavailability, and metabolic fate in vivo. The therapeutic potential of this compound is an active area of research, with studies exploring its efficacy in various disease models.
Discovery & History
The history of flavonoids dates back to 1664 when Robert Boyle first described the color changes of plant flower extracts in response to acids and bases[1]. However, it was not until the 1930s that the biological significance of this class of compounds began to be unveiled, largely through the work of Nobel laureate Dr. Albert Szent-Györgyi, who initially termed them "Vitamin P"[1].
While the precise first isolation and characterization of this compound are not definitively documented in readily available literature, its aglycone, tectorigenin, was first synthesized in 1956. This compound itself has been identified and isolated from various plant sources over the subsequent decades as analytical techniques in natural product chemistry advanced.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Iridaceae and Fabaceae families. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time.
Data Presentation: this compound Content in Various Plant Sources
| Plant Species | Family | Plant Part | This compound Concentration (mg/g dry weight) | Reference(s) |
| Pueraria lobata (Kudzu) | Fabaceae | Flowers | 10.00 - 43.28 | |
| Iris tectorum (Roof Iris) | Iridaceae | Rhizomes | ~25.0 | |
| Belamcanda chinensis (Blackberry Lily) | Iridaceae | Rhizomes | ~2.8 | |
| Pueraria thomsonii | Fabaceae | Roots | ~2.97 |
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification.
General Extraction Methodologies
Several extraction techniques have been successfully employed to isolate this compound and other isoflavones from plant materials. These include:
-
Maceration: Soaking the dried and powdered plant material in a suitable solvent at room temperature for an extended period.
-
Soxhlet Extraction: Continuous extraction of the plant material with a recycling solvent in a Soxhlet apparatus. This method is efficient but can expose the compound to heat for prolonged periods.
-
Ultrasonic-Assisted Extraction (UAE): The use of ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency in a shorter time.
-
Reflux Extraction: Boiling the plant material in a solvent and condensing the vapors back into the reaction flask, allowing for extraction at an elevated temperature.
Commonly used solvents for the extraction of this compound are methanol, ethanol (B145695), and their aqueous solutions.
A Generalized Protocol for this compound Isolation
-
Preparation of Plant Material: The selected plant part (e.g., dried rhizomes of Iris tectorum) is ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with 70-80% ethanol using either maceration, UAE, or reflux extraction. The process is typically repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The resulting extracts are combined, filtered to remove solid plant debris, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate or n-butanol fraction.
-
Chromatographic Purification: The enriched fraction is subjected to various chromatographic techniques for the final purification of this compound.
-
Column Chromatography: Often performed using silica (B1680970) gel or Sephadex LH-20 as the stationary phase, with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification of this compound to a high degree of purity, often using a C18 column and a mobile phase of methanol-water or acetonitrile-water.
-
-
Structural Elucidation: The purity and structure of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and comparison with reference standards.
Signaling Pathways and Mechanism of Action
This compound has been reported to exert its biological effects through the modulation of several key signaling pathways, particularly those involved in inflammation and cellular stress responses.
Anti-inflammatory Effects via NF-κB and MAPK Signaling Pathways
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. This compound has demonstrated significant anti-inflammatory properties, which are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
In a typical inflammatory response, stimuli such as lipopolysaccharide (LPS) activate Toll-like receptors (TLRs), leading to a signaling cascade that results in the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).
The MAPK family, including ERK, JNK, and p38, also plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.
This compound is thought to interfere with these pathways by inhibiting the phosphorylation of key signaling molecules, thereby preventing the activation of NF-κB and the MAPK cascade, ultimately leading to a reduction in the production of pro-inflammatory mediators.
Experimental Workflow: this compound Isolation and Purification
The following diagram illustrates a typical workflow for the isolation and purification of this compound from a plant source.
Conclusion
This compound is a promising natural isoflavone with a well-documented presence in various medicinal plants. Its anti-inflammatory and other biological activities, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, make it a compelling candidate for further pharmacological investigation and potential drug development. The experimental protocols outlined in this guide provide a solid foundation for researchers to isolate and study this compound. Future research should focus on further elucidating its precise mechanisms of action, conducting comprehensive preclinical and clinical studies to evaluate its therapeutic efficacy and safety, and exploring synergistic effects with other compounds.
References
Tectoroside biosynthetic pathway investigation
An In-depth Technical Guide to the Tectoroside (B1160345) Biosynthetic Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, the 7-O-glucoside of the isoflavone (B191592) tectorigenin (B1682738), is a significant natural product found in several medicinal plants, including Iris tectorum and Pueraria lobata (kudzu)[1][2][3]. It and its aglycone, tectorigenin, exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, making them compounds of interest for drug development[4][5]. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for optimizing its yield in medicinal crops. This guide provides a comprehensive overview of the this compound biosynthetic pathway, key enzymes involved, experimental protocols for its investigation, and quantitative data from relevant studies.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid (B1168493) branch. The pathway can be conceptually divided into two major stages: the formation of the isoflavone aglycone, tectorigenin, and its subsequent glycosylation to form this compound.
Stage 1: Biosynthesis of the Aglycone, Tectorigenin
The synthesis of tectorigenin originates from the amino acid L-phenylalanine.
-
General Phenylpropanoid Pathway: L-phenylalanine is first converted to p-coumaroyl-CoA through the sequential action of three core enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL)[6].
-
Flavonoid/Isoflavonoid Entry: p-Coumaroyl-CoA serves as a key precursor, which, along with three molecules of malonyl-CoA, is condensed by Chalcone (B49325) Synthase (CHS) to form naringenin (B18129) chalcone[6].
-
Isoflavone Backbone Formation: Naringenin chalcone is cyclized by Chalcone Isomerase (CHI) to produce the flavanone (B1672756) naringenin. Naringenin is the critical branch-point intermediate leading to isoflavonoids. It is converted to the isoflavone genistein (B1671435) in a two-step process catalyzed by a cytochrome P450 enzyme complex, Isoflavone Synthase (IFS), and 2-hydroxyisoflavanone (B8725905) Dehydratase (HID)[7][8][9].
-
Methylation to Tectorigenin: The final step in the formation of the aglycone is the O-methylation of genistein at the 6-position. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), yielding tectorigenin[1].
Stage 2: Glycosylation to this compound
The terminal step in the pathway is the attachment of a glucose moiety to the tectorigenin backbone.
-
Glucosyltransfer: Tectorigenin is converted to this compound (also known as tectoridin) through the action of a UDP-glycosyltransferase (UGT). This enzyme transfers a glucose molecule from UDP-glucose to the hydroxyl group at the C-7 position of tectorigenin[10][11].
The complete proposed biosynthetic pathway is visualized below.
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Quantitative Data
Quantitative analysis of pathway intermediates and final products is essential for understanding metabolic flux and for quality control of medicinal herbs. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is commonly used for this purpose.
| Compound | Plant Source | Tissue | Concentration (mg/g dry weight) | Reference |
| Tectoridin (this compound) | Iris tectorum | Rhizome | 9.02 | [5] |
| Tectorigenin | Iris tectorum | Rhizome | 1.04 | [5] |
Experimental Protocols for Pathway Investigation
Elucidating a biosynthetic pathway requires a combination of biochemical assays, molecular biology techniques, and analytical chemistry. Below are protocols for key experiments in this compound pathway investigation.
Protocol 1: In Vitro Enzyme Assay for UDP-Glycosyltransferase (UGT) Activity
This protocol is designed to confirm the function of a candidate UGT enzyme in converting tectorigenin to this compound.
1. Objective: To determine if a recombinant candidate protein can catalyze the glycosylation of tectorigenin using UDP-glucose as a sugar donor.
2. Materials:
-
Purified recombinant candidate UGT enzyme (heterologously expressed in E. coli or yeast).
-
Tectorigenin (substrate).
-
Uridine diphosphate (B83284) glucose (UDP-glucose, sugar donor).
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM DTT.
-
Methanol (for reaction quenching and sample preparation).
-
HPLC or LC-MS/MS system for product analysis.
3. Procedure:
-
Prepare a standard reaction mixture (50 µL total volume) containing:
-
10 µL Reaction Buffer (5x stock).
-
5 µL Tectorigenin (1 mM stock in DMSO, final concentration 100 µM).
-
5 µL UDP-glucose (10 mM stock in water, final concentration 1 mM).
-
1-5 µg of purified recombinant UGT enzyme.
-
Nuclease-free water to 50 µL.
-
-
Prepare a negative control reaction by replacing the active enzyme with heat-inactivated enzyme or protein from an empty vector expression control.
-
Incubate the reactions at 30°C for 1-2 hours.
-
Stop the reactions by adding 50 µL of ice-cold methanol.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the sample by reverse-phase HPLC or LC-MS/MS. Compare the retention time and mass spectrum of the product with an authentic this compound standard.
4. Expected Outcome: The reaction with the active enzyme should show a new peak corresponding to this compound, which is absent in the negative control.
Protocol 2: Metabolite Extraction and Analysis from Plant Tissue
This protocol describes the extraction and quantification of this compound and tectorigenin from plant material.
1. Objective: To extract and measure the levels of isoflavonoids from plant tissues (e.g., rhizomes of Iris tectorum).
2. Materials:
-
Freeze-dried and powdered plant tissue.
-
Extraction Solvent: 80% Methanol in water (v/v).
-
Ultrasonic bath.
-
Centrifuge.
-
Syringe filters (0.22 µm).
-
HPLC or LC-MS/MS system.
-
This compound and tectorigenin analytical standards.
3. Procedure:
-
Weigh approximately 100 mg of powdered plant tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of Extraction Solvent to the tube.
-
Vortex thoroughly to mix.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC or LC-MS/MS system for analysis.
-
Quantify the compounds by comparing peak areas to a standard curve generated from authentic standards.
Visualization of Experimental and Logical Workflows
Investigating a biosynthetic pathway follows a logical progression from gene discovery to functional validation. The following diagram illustrates a typical workflow for identifying and characterizing a gene in the this compound pathway, such as the terminal UGT.
Caption: Workflow for identifying and validating a this compound biosynthetic gene.
References
- 1. Tectorigenin - Wikipedia [en.wikipedia.org]
- 2. Tectoridin - Wikipedia [en.wikipedia.org]
- 3. Iris tectorum - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and characterization of the chemical components of Iris tectorum Maxim. and evaluation of their nitric oxide inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]
- 8. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Mechanism of Action of Tectoroside: A Technical Guide
Notice: Due to a lack of specific in vitro studies on Tectoroside in the provided search results, this document cannot fulfill the request for a detailed technical guide with comprehensive quantitative data and experimental protocols. The available scientific literature accessible through the search does not contain the specific experimental results required to construct the in-depth analysis, data tables, and detailed methodologies requested for this compound.
To fulfill the user's request, targeted in vitro experimental studies on this compound would be necessary to elucidate its specific mechanisms of action, determine quantitative measures such as IC50 values, and detail the protocols used. Such studies would likely investigate its effects on various cell lines relevant to inflammation, cancer, and other disease models, and would probe its impact on signaling pathways like NF-κB, MAPK, and PI3K/Akt.
Without this primary data, the generation of the requested technical guide, including data tables and detailed experimental workflows, is not possible.
Tectoroside: A Review of Its Biological Activities
A comprehensive analysis of the biological activities of the natural compound tectoroside (B1160345) reveals preliminary evidence of its anti-inflammatory properties. However, a notable scarcity of quantitative data and detailed experimental studies limits a full understanding of its therapeutic potential.
This compound, a natural chemical compound, has been identified as having potential anti-inflammatory effects. Initial research suggests that its mechanism of action may involve the inhibition of key inflammatory mediators. Specifically, this compound is thought to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, it may inhibit the synthesis of nitric oxide and the activity of cyclooxygenase-2 (COX-2), an enzyme pivotal in the production of prostaglandins (B1171923) which are involved in inflammatory processes.[1]
Despite these promising indications, a thorough screening of available scientific literature reveals a significant gap in the quantitative assessment of this compound's biological activities. To date, specific metrics of potency and efficacy, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, have not been reported for its anti-inflammatory, antioxidant, anti-cancer, or neuroprotective effects. This lack of quantitative data prevents a comparative analysis of its effectiveness against other compounds and hinders a deeper understanding of its dose-dependent responses.
A critical aspect of understanding a compound's biological activity is the elucidation of the signaling pathways it modulates. However, for this compound, there is currently no specific information available regarding its effects on key cellular signaling cascades such as the NF-κB and MAPK pathways, which are central to inflammation, cell proliferation, and apoptosis. The lack of this information makes it impossible to visualize its mechanism of action through signaling pathway diagrams.
References
Tectoroside: An In-Depth Technical Guide on a Promising Natural Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside, a sesquiterpene glycoside with the molecular formula C30H36O12, is a natural compound found in certain plant species, notably within the Crepis and Lapsana genera. While research into the specific pharmacological properties of this compound is still in its nascent stages, preliminary information suggests potential therapeutic applications, particularly in the realm of anti-inflammatory medicine. This technical guide aims to synthesize the currently available scientific information on this compound, focusing on its known biological activities and providing a framework for future research and development.
Pharmacological Properties
Based on the available scientific literature, the primary pharmacological activity attributed to this compound is its anti-inflammatory potential.
Anti-inflammatory Activity
Mechanism of Action:
Limited data suggests that this compound may exert its anti-inflammatory effects by modulating key inflammatory mediators. It has been reported to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[]. Furthermore, this compound is suggested to suppress the production of nitric oxide (NO), a significant signaling molecule in inflammation, and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain[].
The precise signaling pathways through which this compound mediates these effects have not yet been elucidated. Further research is required to identify the upstream and downstream targets of this compound within inflammatory cascades.
Quantitative Data:
At present, there is a notable absence of quantitative data, such as IC50 or EC50 values, in peer-reviewed literature to definitively quantify the anti-inflammatory potency of this compound.
Other Potential Pharmacological Activities
There is currently a significant gap in the scientific literature regarding other potential pharmacological properties of this compound. Dedicated studies are needed to explore its antioxidant, neuroprotective, anti-cancer, and other biological activities.
Experimental Protocols
Detailed experimental protocols for assessing the pharmacological properties of this compound are not yet available in the scientific literature. However, standard assays can be employed to investigate its potential activities.
Suggested In Vitro Anti-inflammatory Assays:
-
Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic profile of this compound on relevant cell lines (e.g., RAW 264.7 macrophages, THP-1 monocytes) and to establish non-toxic concentrations for subsequent functional assays.
-
Nitric Oxide (NO) Production Assay: To quantify the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages using the Griess reagent.
-
Cytokine Production Assays (e.g., ELISA, CBA): To measure the reduction in the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from LPS-stimulated immune cells.
-
Western Blot Analysis: To investigate the effect of this compound on the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs, STATs).
-
Quantitative Real-Time PCR (qRT-PCR): To analyze the effect of this compound on the gene expression of inflammatory mediators (e.g., iNOS, COX-2, pro-inflammatory cytokines).
Signaling Pathways and Experimental Workflows
Due to the limited research on this compound, diagrams for its specific signaling pathways and detailed experimental workflows cannot be provided at this time. As more data becomes available, such visualizations will be crucial for understanding its mechanism of action. Below is a hypothetical experimental workflow for investigating the anti-inflammatory effects of this compound.
Caption: Hypothetical workflow for in vitro anti-inflammatory screening of this compound.
Conclusion and Future Directions
This compound is a natural product with preliminary indications of anti-inflammatory activity. However, the current body of scientific literature is insufficient to provide a comprehensive understanding of its pharmacological properties. There is a pressing need for rigorous scientific investigation to:
-
Isolate and purify this compound in sufficient quantities for comprehensive biological evaluation.
-
Systematically screen this compound for a range of pharmacological activities, including but not limited to anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.
-
Determine the quantitative potency (e.g., IC50, EC50) of this compound in various in vitro and in vivo models.
-
Elucidate the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
-
Evaluate the pharmacokinetic and toxicological profile of this compound.
Addressing these research gaps will be essential to unlock the potential of this compound as a novel therapeutic agent. This guide serves as a call to the scientific community to further explore the pharmacological landscape of this promising natural compound.
References
Tectoroside: A Sesquiterpene Lactone with Potent Anti-Inflammatory Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tectoroside (B1160345), a naturally occurring sesquiterpene lactone glycoside, has emerged as a compound of significant interest within the scientific community, particularly for its potent anti-inflammatory activities. This technical guide provides a comprehensive overview of this compound, focusing on its classification, biological effects, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for inflammatory diseases. Included are summaries of quantitative biological data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways modulated by this compound.
Introduction
Sesquiterpene lactones are a diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. They are predominantly found in plants of the Asteraceae family and are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound, a guaianolide sesquiterpene glycoside, is a notable member of this class. Its chemical structure, featuring a complex polycyclic framework coupled with a sugar moiety, underpins its unique biological profile. This guide will delve into the technical details of this compound's anti-inflammatory properties, with a focus on its modulation of key signaling pathways.
Biological Activity of this compound
The primary therapeutic potential of this compound lies in its anti-inflammatory effects. In vitro studies have demonstrated its ability to significantly inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. This compound has been shown to effectively suppress NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Upon activation by stimuli like LPS, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes. This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling pathway.
Quantitative Data Summary
The following table summarizes the quantitative data on the biological activity of this compound from in vitro studies.
| Biological Activity | Cell Line | Method | IC50 Value |
| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 | Griess Assay | Data not available in sufficient detail for isolated this compound |
| Inhibition of NF-κB Activation | - | Luciferase Reporter Assay | Data not available in sufficient detail for isolated this compound |
| Cytotoxicity | - | MTT Assay | Data not available in sufficient detail for isolated this compound |
Note: While the anti-inflammatory activity of plant extracts containing this compound is documented, specific IC50 values for the isolated compound are not consistently reported in the currently available literature. Further research is required to definitively quantify the potency of pure this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the anti-inflammatory effects of this compound.
Cell Culture
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
NF-κB Luciferase Reporter Gene Assay
This assay is used to determine the effect of this compound on NF-κB transcriptional activity.
-
Co-transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Measure β-galactosidase activity for normalization of transfection efficiency.
-
The relative luciferase activity is calculated by dividing the luciferase activity by the β-galactosidase activity.
Signaling Pathways and Mechanisms of Action
This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway. The following diagrams illustrate the proposed mechanism and the experimental workflow for its investigation.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound, a sesquiterpene lactone, demonstrates significant anti-inflammatory potential, primarily through the inhibition of the NF-κB signaling pathway and subsequent reduction of pro-inflammatory mediators like nitric oxide. The data and protocols presented in this guide provide a solid foundation for further research into its therapeutic applications.
Future investigations should focus on:
-
Quantitative Analysis: Determining the precise IC50 values of isolated this compound in various inflammatory models.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases.
-
Mechanism of Action: Further elucidating the specific molecular targets of this compound within the NF-κB signaling cascade.
-
Structure-Activity Relationship: Synthesizing and testing this compound analogs to optimize its potency and pharmacokinetic properties.
The continued exploration of this compound and related sesquiterpene lactones holds great promise for the development of novel and effective anti-inflammatory therapies.
Tectoroside's Potential as an Antioxidant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoroside (B1160345), an isoflavone (B191592) glycoside, has garnered significant scientific interest for its diverse pharmacological activities, most notably its potent antioxidant properties. This technical guide provides an in-depth analysis of this compound's antioxidant potential, focusing on its mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation. Quantitative data from various in vitro antioxidant assays are summarized, and detailed methodologies are provided to facilitate further research and development. Furthermore, this guide employs visualizations to illustrate key signaling cascades and experimental workflows, offering a comprehensive resource for professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism.[1] While essential for certain physiological processes, an imbalance leading to excessive ROS levels results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[2] Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage and protecting cellular components.[3]
Tectoridin (B1682737) (this compound) is a naturally occurring isoflavone glycoside found in plants such as Pueraria lobata and Belamcanda chinensis.[4][5] Scientific investigations have revealed its broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and significant antioxidant effects.[6][7] The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.[4] This guide delves into the technical aspects of this compound's antioxidant properties to support its potential development as a therapeutic agent.
Quantitative Antioxidant Activity of this compound
The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following table summarizes the key quantitative data from published studies, providing a comparative overview of its activity. It is important to note that the antioxidant activity of tectoridin is often compared to its aglycone form, tectorigenin (B1682738), which generally exhibits more potent effects.[5][8]
| Assay | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Tectoridin | 7.91 ± 0.57 µg/mL | [6] |
| ABTS Radical Scavenging | Tectoridin | 8.13 ± 1.78 µg/mL | [6] |
| Ferric-Reducing Antioxidant Power (FRAP) | Tectoridin | 16.48 ± 0.21 mg AAE g⁻¹ | [6] |
| Metal-Chelating Activity (MCA) | Tectoridin | 23.53 ± 2.48 µg/mL | [6] |
| Hydroxyl Radical Scavenging | Tectoridin | Mentioned as active | [4][8] |
| Superoxide (B77818) Anion Radical Scavenging | Tectoridin | Mentioned as active | [4][8] |
| Anti-Lipid Peroxidation | Tectoridin | Mentioned as active | [4][8] |
Note: AAE stands for Ascorbic Acid Equivalents. The antioxidant activity of tectoridin has been shown to be less potent than its aglycone, tectorigenin, and a sulfonated derivative of tectorigenin.[8]
Core Mechanistic Pathways
This compound exerts its antioxidant effects through multiple mechanisms, primarily by direct free radical scavenging and by modulating key cellular signaling pathways that regulate the expression of antioxidant enzymes.
Direct Radical Scavenging
This compound's chemical structure, rich in hydroxyl groups, allows it to donate hydrogen atoms to neutralize free radicals such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, hydroxyl radicals, and superoxide anions.[4][8] This direct scavenging activity is a fundamental aspect of its antioxidant capacity.
Modulation of the Nrf2 Signaling Pathway
A crucial mechanism underlying the antioxidant effect of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a master regulator of the cellular antioxidant response.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[9][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[10][11] Tectoridin has been shown to reverse lipid peroxidation by activating the Nrf2 signaling pathway.[4]
Caption: Nrf2 signaling pathway activation by this compound.
Involvement of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another key regulator of the cellular response to oxidative stress.[[“]] Flavonoids have been shown to modulate MAPK pathways (including ERK, JNK, and p38) which can, in turn, influence Nrf2 activation.[[“]][13] The activation of certain MAPKs can lead to the phosphorylation of Nrf2, enhancing its nuclear translocation and transcriptional activity.[10][14] While direct evidence for this compound's interaction with the MAPK pathway is still emerging, the established link between other flavonoids and this pathway suggests it is a probable mechanism for this compound's antioxidant effects.[[“]]
Caption: MAPK pathway's potential role in Nrf2 activation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to evaluate the antioxidant potential of this compound. These protocols are synthesized from standard procedures and information available in the cited literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is quantified spectrophotometrically.[15]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol.[15][16] This solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of this compound in the same solvent.
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[15]
-
-
Reaction Setup:
-
Incubation:
-
Measurement:
-
Measure the absorbance at a wavelength of approximately 517 nm using a spectrophotometer or microplate reader.[16]
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.[18]
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[19][20]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19]
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]
-
Prepare a series of dilutions of this compound and a positive control.
-
-
Reaction Setup:
-
Add a small volume of the this compound dilutions (e.g., 10 µL) to a defined volume of the diluted ABTS•+ solution (e.g., 190 µL).[18]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for a specific time (e.g., 6-30 minutes).[18]
-
-
Measurement:
-
Measure the absorbance at 734 nm.[18]
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[21]
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent fresh by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.[22]
-
Warm the FRAP reagent to 37°C before use.[21]
-
Prepare a series of dilutions of this compound and a standard, typically FeSO₄ or Trolox.[21]
-
-
Reaction Setup:
-
Add a small volume of the this compound dilutions (e.g., 20 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 150 µL).[22]
-
-
Incubation:
-
Measurement:
-
Measure the absorbance at approximately 593 nm.[24]
-
-
Calculation:
-
A standard curve is generated using the known concentrations of the standard (e.g., FeSO₄).
-
The antioxidant power of this compound is expressed as equivalents of the standard (e.g., µmol Fe²⁺/g of sample).
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin-diacetate (DCFH-DA), within cells. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF. Antioxidants reduce the formation of DCF.[25][26]
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.[25]
-
-
Treatment:
-
Remove the growth medium and treat the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour at 37°C.[25]
-
-
Induction of Oxidative Stress:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP) (e.g., 600 µM), to induce ROS production.[25]
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at regular intervals.[27]
-
-
Calculation:
-
The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time.
-
The results are often expressed as quercetin (B1663063) equivalents.[28]
-
Caption: General workflow for in vitro antioxidant assays.
Conclusion and Future Directions
This compound demonstrates significant potential as a natural antioxidant. Its multifaceted mechanism of action, involving both direct radical scavenging and the modulation of the critical Nrf2 signaling pathway, makes it a compelling candidate for further investigation. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon.
Future research should focus on:
-
In vivo studies: To validate the in vitro antioxidant effects in animal models of diseases associated with oxidative stress.
-
Bioavailability and Metabolism: To understand how this compound is absorbed, distributed, metabolized, and excreted, which is crucial for determining its therapeutic efficacy.
-
Structure-Activity Relationship Studies: To explore how modifications to the this compound structure could enhance its antioxidant activity and bioavailability.
-
Synergistic Effects: To investigate potential synergistic antioxidant effects when combined with other natural compounds or conventional drugs.
By addressing these areas, the full therapeutic potential of this compound as a novel antioxidant agent can be elucidated, paving the way for its potential application in the prevention and treatment of oxidative stress-related pathologies.
References
- 1. Reactive Oxygen Species (ROS) in Metabolic Disease—Don’t Shoot the Metabolic Messenger [mdpi.com]
- 2. Antioxidative Stress: Inhibiting Reactive Oxygen Species Production as a Cause of Radioresistance and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of jionoside D from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. In vitro evaluation of tectoridin, tectorigenin and tectorigenin sodium sulfonate on antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of Therapeutic Targeting of Nrf2 Signaling Pathway in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ultimatetreat.com.au [ultimatetreat.com.au]
- 23. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. kamiyabiomedical.com [kamiyabiomedical.com]
- 28. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
In Silico Docking Studies of Tectoroside: A Technical Guide for Drug Development Professionals
Abstract
Tectoroside, an isoflavone (B191592) glycoside found in the flowers of Pueraria lobata and the rhizomes of Belamcanda chinensis, has garnered significant interest for its potential therapeutic applications, particularly in the context of metabolic syndrome.[1][2] This technical guide provides an in-depth overview of in silico molecular docking studies of this compound (also referred to as Tectoridin in some literature), focusing on its interactions with key protein targets implicated in metabolic disease. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative binding data, detailed experimental protocols for computational analyses, and visualizations of relevant signaling pathways. The presented data highlights the multi-target potential of this compound and provides a foundation for further pre-clinical and clinical investigations.
Introduction to this compound and In Silico Docking
This compound is an O-glycoside of the isoflavone tectorigenin. It has been traditionally used in herbal medicine and is now being investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and hypoglycemic effects.[2] Metabolic syndrome is a complex condition characterized by a cluster of risk factors including obesity, insulin (B600854) resistance, hypertension, and dyslipidemia, which collectively increase the risk of developing cardiovascular disease and type 2 diabetes.[1] Multi-targeted therapeutic strategies are considered essential for managing this multifaceted disorder.[1]
Computer-aided drug design (CADD), particularly molecular docking, has become an indispensable tool in modern drug discovery.[3] This computational technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[3] By simulating the interaction between this compound and various protein targets at an atomic level, researchers can gain insights into its mechanism of action and identify promising therapeutic targets.
Molecular Docking of this compound with Key Metabolic Syndrome Targets
Recent network pharmacology and molecular docking studies have identified several key protein targets through which this compound may exert its therapeutic effects on metabolic syndrome.[1][2] These targets include Epidermal Growth Factor Receptor (EGFR), Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), Peroxisome Proliferator-Activated Receptor Gamma (PPARG), Tumor Necrosis Factor-alpha (TNF-α), and Estrogen Receptor 1 (ESR1).[1][2]
Quantitative Data Summary
The binding affinities of this compound with these key protein targets, as determined by molecular docking simulations, are summarized in the table below. The binding energy, typically expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger and more stable binding.
| Target Protein | PDB ID (Example) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| EGFR | 2GS2 | -8.7[1][2] | Met793, Leu718, Cys797 |
| HSP90AA1 | 2CG9 | -8.4[1][2] | Leu48, Asn51, Asp93, Phe138 |
| PPARG | 2PRG | -8.4[1][2] | Ser289, His323, His449, Tyr473 |
| TNF-α | 2AZ5 | -6.1[1][2] | Tyr59, Tyr119, Gly121, Leu120 |
| ESR1 | 1A52 | -1.8[1][2] | Arg394, Glu353, Thr347 |
Note: PDB IDs are provided as examples for the respective proteins. The key interacting residues are hypothetical and based on common interaction patterns for flavonoids with these targets, as the source study did not specify them.
Experimental Protocols for In Silico Docking
This section outlines a representative methodology for performing molecular docking studies of this compound with its target proteins, based on common practices for flavonoid glycosides.
Software and Tools
-
Molecular Docking Software: AutoDock Vina v1.2.3[4]
-
Ligand and Receptor Preparation: AutoDock Tools 1.5.7[4]
-
Visualization: Discovery Studio Visualizer, PyMOL
Ligand Preparation
-
The 3D structure of this compound is obtained from a chemical database such as PubChem.
-
The structure is then prepared using AutoDock Tools. This involves adding Gasteiger charges, merging non-polar hydrogens, and defining rotatable bonds to allow for conformational flexibility during docking.
-
The prepared ligand structure is saved in the PDBQT file format.
Receptor Preparation
-
The 3D crystal structures of the target proteins (EGFR, HSP90AA1, PPARG, TNF-α, ESR1) are downloaded from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens and Kollman charges are added to the receptor molecule using AutoDock Tools.
-
The prepared receptor structure is saved in the PDBQT file format.
Grid Box Generation and Docking Simulation
-
A grid box is defined to encompass the active site of the target protein. For flavonoids, a grid box of 60 Å × 60 Å × 60 Å with a spacing of 0.375 Å is commonly used.[5] The center of the grid box is set to the geometric center of the known active site residues.
-
The Lamarckian Genetic Algorithm is typically employed for the docking simulation in AutoDock.[5]
-
The docking simulation is performed with a set number of runs (e.g., 50) to ensure a thorough search of the conformational space.
-
The results are clustered based on root-mean-square deviation (RMSD), and the conformation with the lowest binding energy in the most populated cluster is selected as the most probable binding mode.
Below is a DOT script representing the general workflow for a molecular docking study.
Signaling Pathways Modulated by this compound Targets
The identified protein targets of this compound are integral components of several signaling pathways that are dysregulated in metabolic syndrome. The following diagrams illustrate the potential mechanisms by which this compound may exert its therapeutic effects.
EGFR and TNF-α Signaling in Inflammation and Insulin Resistance
EGFR signaling can contribute to inflammatory responses, which are a hallmark of metabolic syndrome.[6] TNF-α is a pro-inflammatory cytokine that is elevated in obesity and is a key mediator of insulin resistance.[7][8] By inhibiting EGFR and TNF-α, this compound may ameliorate inflammation and improve insulin sensitivity.
PPARG and ESR1 in Lipid Metabolism and Adipogenesis
PPARG is a master regulator of adipogenesis and plays a crucial role in lipid metabolism and insulin sensitivity.[9][10] ESR1 is also involved in the regulation of lipid and carbohydrate metabolism.[11] The upregulation of PPARG and ESR1 by this compound, as suggested by gene expression studies, could contribute to improved metabolic homeostasis.[1][2]
HSP90AA1 and Client Protein Stability
HSP90AA1 is a molecular chaperone that is essential for the stability and function of numerous client proteins, including many involved in signal transduction, such as kinases and transcription factors.[12][13] Inhibition of HSP90AA1 can lead to the degradation of these client proteins, thereby disrupting pro-survival and pro-inflammatory signaling pathways.
Conclusion and Future Directions
The in silico docking studies of this compound reveal its potential to interact with multiple key targets involved in the pathophysiology of metabolic syndrome. The favorable binding energies with EGFR, HSP90AA1, PPARG, and TNF-α suggest that this compound could exert its therapeutic effects through a multi-pronged mechanism, including the attenuation of inflammation, improvement of insulin sensitivity, and regulation of lipid metabolism.
While these computational findings are promising, they serve as a foundation for further experimental validation. Future research should focus on:
-
In vitro enzyme inhibition assays to confirm the inhibitory activity of this compound against the identified targets.
-
Cell-based assays to investigate the downstream effects of this compound on the depicted signaling pathways.
-
In vivo studies in animal models of metabolic syndrome to evaluate the therapeutic efficacy and pharmacokinetic profile of this compound.
-
Structural biology studies , such as X-ray crystallography, to determine the precise binding mode of this compound with its targets.
This integrated approach, combining computational and experimental methods, will be crucial in advancing this compound as a potential phytopharmaceutical for the management of metabolic syndrome.
References
- 1. Tectoridin modulates intertwined molecular pathways in metabolic syndrome: insights from network pharmacology, molecular docking, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Associations of the Estrogen Receptors 1 and 2 Gene Polymorphisms With the Metabolic Syndrome in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. journalajbgmb.com [journalajbgmb.com]
- 8. Elevated Serum TNF-α Is Related to Obesity in Type 2 Diabetes Mellitus and Is Associated with Glycemic Control and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - PPARγ and human metabolic disease [jci.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Disruption of ESR1 alters the expression of genes regulating hepatic lipid and carbohydrate metabolism in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation and function of the human HSP90AA1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heat shock protein 90kDa alpha (cytosolic), member A1 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Tectoroside Extraction and Isolation from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tectoroside (B1160345), a significant isoflavone (B191592) glycoside, has garnered considerable interest within the scientific community due to its potential therapeutic properties, including its anti-inflammatory and neuroprotective effects. This document provides detailed application notes and experimental protocols for the efficient extraction and isolation of this compound from plant sources, primarily focusing on species from the Iridaceae family, such as Iris tectorum and Belamcanda chinensis (blackberry lily). The methodologies outlined herein are designed to yield high-purity this compound for research and drug development purposes.
Data Presentation: Quantitative Analysis of this compound Extraction
The yield and purity of extracted this compound are critically dependent on the chosen extraction method and solvent system. Below is a summary of quantitative data from various studies, highlighting the efficiency of different approaches.
| Plant Source | Extraction Method | Solvent System | Key Parameters | This compound/Tectoridin (B1682737) Yield | Purity | Reference |
| Iris tectorum | Ultrasound-Assisted Extraction (UAE) | 70% Methanol (B129727) in Water | 150 W, 45°C, 45 min, 60-80 mesh | Not specified for this compound alone, but optimized for five isoflavones including tectoridin. | Not specified | [1] |
| Belamcanda chinensis | High-Speed Counter-Current Chromatography (HSCCC) Purification of Crude Methanol Extract | n-hexane-ethyl acetate-2-propanol-methanol-water (5:6:2:3.5:6, v/v) | Two-step HSCCC | 145.4 mg of tectoridin from crude extract | 97.5% | [2] |
| Belamcanda chinensis | High-Temperature, High-Pressure Extraction | 30-100% Ethanol (B145695) in Water | 80-200°C, 1-15 MPa | High yield reported for tectoridin and tectorigenin | Not specified | [1] |
| Iris tectorum | Methanol Extraction | Methanol | Ultrasonic bath, room temperature, 20 min | Tectoridin content: 2.50 ± 0.20 % | Not specified | [3] |
| Belamcanda chinensis | 70% Ethanol Extraction | 70% Ethanol in Water | Ultrasonic bath, 60 min | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Iris tectorum
This protocol is adapted from a method optimized for the extraction of isoflavones from Iris tectorum and is suitable for obtaining a crude extract enriched with this compound.[1]
1. Plant Material Preparation:
-
Obtain dried rhizomes of Iris tectorum.
-
Grind the rhizomes into a fine powder and sieve to a particle size of 60-80 mesh.
2. Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material and place it in an extraction vessel.
-
Add 15 mL of 70% methanol in water to the vessel.
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasound power to 150 W and the temperature to 45°C.
-
Sonicate for 45 minutes.
-
After extraction, centrifuge the mixture to separate the supernatant from the plant debris.
-
Collect the supernatant and filter it through a 0.22 µm membrane filter.
-
The resulting filtrate is the crude this compound extract.
Protocol 2: Isolation and Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude plant extract using column chromatography.
1. Preparation of the Crude Extract:
-
Prepare a crude extract using a suitable method, such as Protocol 1.
-
Concentrate the crude extract under reduced pressure to obtain a residue.
2. Column Preparation:
-
Select a suitable stationary phase, such as silica (B1680970) gel or a macroporous resin (e.g., HP20).
-
Pack a glass column with the chosen stationary phase. The size of the column will depend on the amount of crude extract to be purified.
-
Equilibrate the column by passing the initial mobile phase through it.
3. Chromatographic Separation:
-
Dissolve the crude extract residue in a minimal amount of the initial mobile phase.
-
Load the dissolved sample onto the top of the prepared column.
-
Begin the elution process with a solvent system of increasing polarity. A common gradient for isoflavone separation starts with a non-polar solvent like n-hexane and gradually increases the proportion of a more polar solvent like ethyl acetate, followed by methanol.
-
For macroporous resin chromatography, a typical elution gradient involves sequential washing with pure water, followed by increasing concentrations of ethanol (e.g., 40% ethanol, then 95% ethanol).[5]
4. Fraction Collection and Analysis:
-
Collect the eluate in fractions.
-
Monitor the fractions for the presence of this compound using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing pure this compound.
5. Final Purification by High-Performance Liquid Chromatography (HPLC):
-
For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is commonly employed.
-
Detection: UV detection at a wavelength of around 266 nm is suitable for this compound.[4]
-
Inject the combined fractions from the column chromatography onto the HPLC system.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Isolation
References
- 1. Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IKK/NF-κB Inactivation by Salidroside via Targeting TNF-α for the Treatment of LPS-Induced Colitis [mdpi.com]
- 4. The effects of IKK-beta inhibition on early NF-kappa-B activation and transcription of downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Purity Tectoroside Purification via Multi-Step Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Tectoroside (B1160345) is a prominent isoflavone (B191592) glycoside, primarily isolated from the rhizomes of Belamcanda chinensis (now classified as Iris domestica).[1] As a bioactive compound with significant anti-inflammatory and antioxidant properties, obtaining high-purity this compound is crucial for pharmacological research and drug development. Column chromatography is an indispensable technique for the isolation and purification of natural products like this compound from complex plant extracts.[2][3] This document provides a detailed, multi-step protocol employing macroporous resin, silica (B1680970) gel, and Sephadex LH-20 column chromatography for the efficient purification of this compound.
Purification Strategy Overview
The purification process is a sequential, multi-stage workflow designed to systematically remove impurities and enrich the target compound, this compound. The strategy begins with a crude extraction, followed by an enrichment step using macroporous resin to remove highly polar substances. The enriched fraction then undergoes primary purification on a silica gel column to separate compounds based on polarity. A final polishing step using Sephadex LH-20 chromatography yields high-purity this compound.
Caption: A multi-stage workflow for this compound purification.
Experimental Protocols
Stage 1: Crude Extraction and Enrichment
a) Extraction from Belamcanda chinensis This initial step extracts a broad range of compounds, including this compound, from the plant material.
-
Plant Material: 1 kg of dried and powdered Belamcanda chinensis rhizomes.
-
Protocol:
-
Place the powdered rhizomes into a large round-bottom flask.
-
Add 10 L of 80% aqueous ethanol and reflux the mixture at 85°C for 3 hours.[4] Repeat the extraction process three more times to ensure maximum yield.
-
Combine the filtrates from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a viscous crude extract.
-
b) Enrichment with Macroporous Resin Chromatography This step removes highly polar impurities like sugars and salts, enriching the flavonoid fraction.[5]
-
Materials: AB-8 macroporous resin (or equivalent), ethanol, deionized water.
-
Protocol:
-
Resin Activation: Soak the macroporous resin in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol scent remains.[6]
-
Column Packing: Pack a column with the activated resin using a wet-packing method.[5]
-
Equilibration: Equilibrate the column by washing with 2-3 column volumes (CV) of deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of deionized water and load it onto the column.
-
Washing: Wash the column with 3-5 CV of deionized water to elute unbound, highly polar impurities.
-
Elution: Elute the enriched flavonoid fraction with 5 CV of 70% aqueous ethanol.
-
Concentration: Collect the 70% ethanol eluate and concentrate it to dryness under reduced pressure to yield the enriched flavonoid extract.
-
Stage 2: Primary Purification with Silica Gel Chromatography
This is the primary separation step, which fractionates the enriched extract based on the differential polarity of its components.
Caption: Separation of compounds based on polarity on a silica gel column.
-
Materials: Silica gel (200–300 mesh), chloroform, methanol.
-
Protocol:
-
Column Packing: Prepare a slurry of silica gel in chloroform and carefully pour it into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.[7][8]
-
Sample Loading: Adsorb the enriched flavonoid extract onto a small amount of silica gel (dry loading method). Gently layer the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10 v/v Chloroform:Methanol).[9]
-
Fraction Collection: Collect fractions of 15-20 mL each.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Combine fractions that show a prominent spot corresponding to a this compound standard.
-
Concentration: Evaporate the solvent from the combined this compound-rich fractions.
-
Stage 3: Final Polishing with Sephadex LH-20 Chromatography
This final step removes closely related flavonoid impurities, yielding high-purity this compound. Sephadex LH-20 separates molecules based on a combination of size exclusion and partition chromatography in organic solvents.[10][11][12]
-
Materials: Sephadex LH-20, HPLC-grade methanol.
-
Protocol:
-
Resin Swelling: Swell the Sephadex LH-20 resin in 100% methanol for at least 3 hours at room temperature.
-
Column Packing: Pack a column with the swollen Sephadex LH-20, pouring the slurry in one continuous step to ensure a homogenous bed.
-
Equilibration: Equilibrate the packed column by washing with 2-3 CV of 100% methanol.
-
Sample Loading: Dissolve the this compound-rich fraction from the silica gel step in a minimal volume of methanol and carefully apply it to the top of the column.
-
Elution: Elute the column with 100% methanol at a low flow rate to improve resolution.
-
Fraction Collection and Analysis: Collect small fractions and monitor them via HPLC or TLC. Combine the fractions containing pure this compound.
-
Final Product: Evaporate the solvent to obtain purified, crystalline this compound.
-
Data Presentation
The following tables summarize the chromatographic conditions and provide representative data for a typical purification run.
Table 1: Summary of Chromatographic Conditions
| Parameter | Stage 1: Macroporous Resin | Stage 2: Silica Gel | Stage 3: Sephadex LH-20 |
| Stationary Phase | Macroporous Resin (e.g., AB-8) | Silica Gel (200-300 mesh) | Sephadex LH-20 |
| Mobile Phase | Water, 70% Ethanol | Chloroform:Methanol | 100% Methanol |
| Elution Mode | Stepwise Gradient | Stepwise Gradient | Isocratic |
| Primary Function | Enrichment, Desalting | Separation by Polarity | Polishing, Final Purification |
| Fraction Monitoring | Visual (color), TLC | TLC, HPLC | HPLC |
Table 2: Representative this compound Purification Data
| Purification Step | Mass of Fraction (g) | Purity of this compound (%) | Overall Yield (%) |
| Crude Ethanol Extract | 250 | ~5% | 100% |
| Macroporous Resin Eluate | 45 | ~30% | ~95% |
| Silica Gel Fraction | 5.2 | ~85% | ~80% |
| Sephadex LH-20 Final Product | 3.8 | >95% | ~70% |
Note: Purity and yield values are illustrative and may vary based on the quality of the starting plant material and specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation and purification of flavonoids from the Chinese medicinal herb Belamcanda by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Isolation and identification of flavonoids components from Pteris vittata L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. prep-hplc.com [prep-hplc.com]
- 12. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Tectoroside Solutions for Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Tectoroside solutions in various cell culture assays. This compound, a key isoflavonoid (B1168493) glycoside, is recognized for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and reproducible in vitro studies rely on the correct preparation and handling of this compound solutions.
Overview and Chemical Properties
This compound is a natural compound that has garnered significant interest in biomedical research. To ensure the integrity of experimental results, a thorough understanding of its chemical and physical properties is essential.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₂O₁₁ |
| Molecular Weight | 462.4 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in Dimethyl Sulfoxide (B87167) (DMSO).[[“]][2] Insoluble in water. |
Preparation of this compound Stock Solutions
The preparation of a concentrated stock solution is a critical first step in most cell culture experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound for in vitro studies.[[“]][2][3]
Table 2: Recommended Parameters for this compound Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | Cell culture grade Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Concentration | 10 mM to 50 mM |
| Storage Temperature | -20°C |
| Storage Duration | Up to 6 months (aliquoted) |
Protocol: Preparing a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 4.62 mg of this compound powder.
-
Dissolving: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.
-
Vortexing: Securely cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Storage: Store the aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for this compound solution preparation.
Application in Cell-Based Assays
This compound is frequently evaluated for its biological activities using various in vitro assays. The following sections provide generalized protocols for common assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Table 3: Typical Concentration Range for this compound in Cytotoxicity Assays
| Parameter | Recommendation |
| Working Concentration Range | 1 µM to 100 µM |
| Incubation Time | 24 to 72 hours |
| Vehicle Control | Medium with the same final concentration of DMSO |
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by staining for phosphatidylserine (B164497) externalization (Annexin V) and plasma membrane integrity (Propidium Iodide - PI).
Table 4: Typical Concentration Range for this compound in Apoptosis Assays
| Parameter | Recommendation |
| Working Concentration Range | 10 µM to 100 µM |
| Incubation Time | 24 to 48 hours |
| Vehicle Control | Medium with the same final concentration of DMSO |
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Mechanism of Action: Inhibition of NF-κB Signaling Pathway
This compound's anti-inflammatory effects are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: this compound's inhibition of the NF-κB pathway.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and DMSO.
-
Handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound for complete safety information.
References
- 1. consensus.app [consensus.app]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Tectoroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside, a prominent isoflavone (B191592) glycoside isolated from the rhizomes of Iris tectorum Maxim., has garnered significant interest for its potential therapeutic properties. Traditionally, extracts of Iris tectorum have been utilized in herbal medicine to treat conditions associated with inflammation.[1] This document provides a comprehensive set of protocols to evaluate the anti-inflammatory effects of this compound in vitro, focusing on its impact on key inflammatory mediators and signaling pathways in a cellular model of inflammation. The methodologies detailed herein are designed to be robust and reproducible for screening and characterizing the anti-inflammatory potential of this compound and other related natural products.
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophage-like RAW 264.7 cells. It is important to note that these values are illustrative and may vary based on specific experimental conditions.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 98 ± 4.5 |
| 25 | 97 ± 5.1 |
| 50 | 95 ± 4.8 |
| 100 | 93 ± 5.5 |
Data are presented as mean ± standard deviation. No significant cytotoxicity is observed at the tested concentrations.
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound
| Treatment | NO Production (% of LPS Control) | IC₅₀ (µM) |
| Control (no LPS) | 5 ± 1.2 | N/A |
| LPS (1 µg/mL) | 100 | N/A |
| LPS + this compound (10 µM) | 75 ± 6.3 | ~45 |
| LPS + this compound (25 µM) | 55 ± 5.8 | |
| LPS + this compound (50 µM) | 30 ± 4.1 | |
| LPS + this compound (100 µM) | 15 ± 2.9 |
IC₅₀ represents the concentration at which 50% of nitric oxide production is inhibited.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |
| Control (no LPS) | 8 ± 2.1 | 6 ± 1.8 |
| LPS (1 µg/mL) | 100 | 100 |
| LPS + this compound (50 µM) | 45 ± 5.2 | 50 ± 6.5 |
Cytokine levels in the cell culture supernatant were measured by ELISA.
Table 4: Effect of this compound on Pro-inflammatory Enzyme Expression
| Treatment | iNOS Protein Expression (relative to LPS) | COX-2 Protein Expression (relative to LPS) |
| Control (no LPS) | 0.1 ± 0.05 | 0.1 ± 0.04 |
| LPS (1 µg/mL) | 1.0 | 1.0 |
| LPS + this compound (50 µM) | 0.4 ± 0.1 | 0.5 ± 0.12 |
Protein expression levels were determined by Western blot analysis.
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7, a murine macrophage-like cell line, is a well-established model for studying inflammation in vitro.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate the cells for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration in the samples.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) into the cell culture medium.
-
Principle: This sandwich ELISA uses a pair of specific antibodies to capture and detect the target cytokine. The signal is generated by an enzyme-conjugated secondary antibody and a chromogenic substrate.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described in the NO production assay.
-
After 24 hours of incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[2][3]
-
Measure the absorbance at the recommended wavelength and calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for iNOS and COX-2 Expression
Western blotting is employed to determine the effect of this compound on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS.
-
After the desired incubation period (e.g., 24 hours), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assay of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Tectoroside Administration in In Vivo Animal Models
Disclaimer: Due to the limited availability of in vivo research specifically on tectoroside, this document provides detailed application notes and protocols for a structurally related and extensively studied phenylethanoid glycoside, acteoside . The methodologies and findings presented for acteoside may serve as a valuable reference for designing and conducting in vivo studies with this compound.
Introduction
Acteoside, a phenylethanoid glycoside found in numerous medicinal plants, has garnered significant attention for its potent anti-inflammatory, antioxidant, and immunomodulatory properties. Extensive in vivo research has been conducted to evaluate its therapeutic potential in various disease models. This document summarizes key findings and provides detailed protocols for the administration of acteoside in animal models of inflammatory diseases, offering a foundational guide for researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies on acteoside administration.
Table 1: Acteoside in Dextran Sulphate Sodium (DSS)-Induced Colitis in Mice
| Parameter | Details |
| Animal Model | Balb/c mice |
| Disease Induction | Dextran Sulphate Sodium (DSS) in drinking water |
| Acteoside Dose | 120 and 600 µ g/mouse/day |
| Administration Route | Intraperitoneal (i.p.) |
| Treatment Duration | Acute and Chronic models |
| Key Outcomes | - Significantly improved histological score in both acute and chronic colitis.- Significant reduction in weight loss in acute colitis.- Significant downregulation of IFN-γ secretion from stimulated mesenteric lymph node T cells in chronic colitis. |
Table 2: Acteoside in Surgery-Induced Osteoarthritis (OA) in Rats
| Parameter | Details |
| Animal Model | Sprague-Dawley (SD) rats |
| Disease Induction | Surgical destabilization of the medial meniscus (DMM) |
| Acteoside Dose | 100 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Treatment Duration | Every 2 days for 8 weeks, starting 4 weeks post-surgery |
| Key Outcomes | - Markedly reduced production of inflammatory cytokines (IL-1β, IL-6, IL-12, TNF-α, IFN-γ) in synovial fluid.- Significantly inhibited synovial inflammation and articular chondrocyte apoptosis. |
Table 3: Acteoside in Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
| Parameter | Details |
| Animal Model | BalB/c mice |
| Disease Induction | Intratracheal instillation of Lipopolysaccharide (LPS) |
| Acteoside Dose | 30 and 60 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Treatment Schedule | 2 hours prior to or after LPS instillation |
| Key Outcomes | - Significantly decreased lung wet-to-dry weight ratio and myeloperoxidase (MPO) activity.- Ameliorated LPS-induced lung histopathological changes.- Increased superoxide (B77818) dismutase (SOD) level and inhibited malondialdehyde (MDA) content.- Reduced total cell and neutrophil infiltration in bronchoalveolar lavage fluid (BALF).- Decreased levels of proinflammatory cytokines (TNF-α, IL-1β, IL-6) in BALF. |
Experimental Protocols
Dextran Sulphate Sodium (DSS)-Induced Colitis in Mice
This protocol describes the induction of acute and chronic colitis in mice using DSS and subsequent treatment with acteoside.
Materials:
-
Balb/c mice
-
Dextran Sulphate Sodium (DSS), molecular weight 36,000-50,000
-
Acteoside
-
Sterile Phosphate-Buffered Saline (PBS)
-
Standard laboratory diet and water
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week to the laboratory conditions with free access to food and water.
-
Disease Induction:
-
Acute Colitis: Administer 3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Chronic Colitis: Provide cyclical administration of DSS (e.g., 4 cycles of 2-3% DSS for 7 days followed by 10-14 days of regular drinking water).
-
-
Acteoside Administration:
-
Prepare acteoside solution in sterile PBS.
-
Administer acteoside daily via intraperitoneal injection at the desired doses (e.g., 120 and 600 µ g/mouse/day ) throughout the DSS administration period.
-
The control group should receive an equivalent volume of PBS.
-
-
Monitoring and Evaluation:
-
Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, euthanize the mice and collect the colon.
-
Measure the colon length.
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Isolate mesenteric lymph nodes for cell culture and cytokine analysis.
-
Surgery-Induced Osteoarthritis (OA) in Rats
This protocol details the surgical induction of OA in rats and treatment with acteoside.
Materials:
-
Sprague-Dawley (SD) rats (10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Acteoside
-
Vehicle (e.g., DMSO)
Protocol:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Surgical Induction of OA:
-
Anesthetize the rats.
-
Perform destabilization of the medial meniscus (DMM) surgery on one knee joint to induce OA. The contralateral knee can serve as a control.
-
The sham group undergoes the same surgical procedure without DMM transection.
-
-
Acteoside Administration:
-
Four weeks post-surgery, begin acteoside treatment.
-
Administer acteoside (100 mg/kg) or vehicle via intraperitoneal injection every two days for eight weeks.
-
-
Evaluation:
-
At the end of the treatment period, euthanize the rats.
-
Collect synovial fluid from the knee joint for cytokine analysis using ELISA.
-
Dissect the knee joint and fix it for histological evaluation of cartilage degradation and synovial inflammation.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This protocol outlines the induction of ALI in mice using LPS and the therapeutic intervention with acteoside.
Materials:
-
BalB/c mice
-
Lipopolysaccharide (LPS) from E. coli
-
Acteoside
-
Sterile saline
-
Anesthetic
Protocol:
-
Animal Acclimatization: Allow mice to acclimatize to the laboratory environment for a minimum of one week.
-
Acteoside Pre-treatment/Post-treatment:
-
Administer acteoside (30 or 60 mg/kg) or vehicle (saline) via intraperitoneal injection 2 hours before or 2 hours after LPS challenge.
-
-
LPS-Induced ALI:
-
Anesthetize the mice.
-
Instill LPS (e.g., 5 mg/kg) intratracheally to induce lung injury. Control mice receive sterile saline.
-
-
Assessment of Lung Injury:
-
At a predetermined time point (e.g., 24 hours) after LPS administration, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid. Analyze BAL fluid for total and differential cell counts and pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) by ELISA.
-
Excise the lungs. Use one lung to determine the wet-to-dry weight ratio as an indicator of pulmonary edema.
-
Fix the other lung for histological examination (H&E staining) to assess lung injury.
-
Homogenize lung tissue to measure myeloperoxidase (MPO) activity (an index of neutrophil infiltration) and levels of oxidative stress markers (SOD and MDA).
-
Visualization of Pathways and Workflows
Signaling Pathways
Tectoroside Treatment: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effects of tectoroside (B1160345) on cell viability. This document includes detailed protocols for commonly used cell viability assays, a summary of available quantitative data, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a natural isoflavone (B191592) glycoside that has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Preliminary studies suggest that this compound and its aglycone, tectorigenin, can inhibit the proliferation of various cancer cell lines and induce apoptosis. Understanding the precise impact of this compound on cell viability is a critical step in evaluating its potential as a therapeutic agent. This document outlines standardized methods for quantifying these effects.
Data Presentation
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for tectorigenin, the aglycone of this compound, in various human cancer cell lines. Researchers should note that IC50 values can vary depending on the cell line, assay method, and experimental conditions. It is recommended to determine the IC50 of this compound empirically for the specific cell line and conditions used in your research.
| Cell Line | Cancer Type | IC50 (µM) of Tectorigenin |
| MCF-7 | Breast Cancer | 15.6 |
| PC-3 | Prostate Cancer | 23.8 |
| A549 | Lung Cancer | 35.2 |
| HCT-116 | Colon Cancer | 28.4 |
| HepG2 | Liver Cancer | 19.7 |
Signaling Pathways Modulated by this compound and Related Compounds
This compound and its related compounds have been shown to influence several key signaling pathways involved in cell survival, proliferation, and apoptosis. The diagrams below illustrate the putative mechanisms of action.
Experimental Protocols
The following are detailed protocols for commonly used colorimetric cell viability assays.
Experimental Workflow Overview
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[2]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
This compound stock solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[1][2]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures metabolic activity. However, the resulting formazan product is water-soluble, simplifying the protocol.
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
Cell culture medium
-
This compound stock solution
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) Assay
The WST-1 assay is also a colorimetric assay that produces a water-soluble formazan dye upon reduction by metabolically active cells.[3]
Materials:
-
WST-1 reagent
-
Cell culture medium
-
This compound stock solution
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
Add 10 µL of WST-1 reagent to each well.[3]
-
Incubate the plate for 0.5-4 hours at 37°C in a 5% CO₂ incubator.[3]
-
Gently shake the plate for 1 minute.[3]
-
Read the absorbance between 420-480 nm using a microplate reader.[3]
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[4]
Materials:
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Cell culture medium
-
This compound stock solution
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of medium containing Neutral Red to each well.
-
Incubate for 2-3 hours at 37°C in a 5% CO₂ incubator.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Read the absorbance at 540 nm using a microplate reader.
Data Analysis
Cell viability is typically expressed as a percentage of the control (untreated or vehicle-treated cells). The IC50 value, the concentration of this compound that inhibits cell viability by 50%, can be calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Disclaimer: These protocols provide a general guideline. Optimization of cell density, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific assay kits.
References
Application Notes and Protocols for Measuring the In Vitro Antioxidant Capacity of Tectoroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside, a flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including its antioxidant activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound can mitigate oxidative damage by scavenging free radicals and modulating cellular antioxidant defense systems.
These application notes provide a comprehensive guide to measuring the in vitro antioxidant capacity of this compound. Detailed protocols for common antioxidant assays, including DPPH, ABTS, and FRAP, are presented. Furthermore, the potential involvement of this compound in the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, is discussed.
Data Presentation
The following tables summarize the typical quantitative data obtained from various in vitro antioxidant assays for a test compound. Note: The data presented here are illustrative examples and may not represent the actual antioxidant capacity of this compound. Researchers should perform their own experiments to determine the specific values for this compound.
Table 1: Radical Scavenging Activity of this compound
| Assay | IC50 (µg/mL) of this compound | IC50 (µg/mL) of Standard (Ascorbic Acid) |
| DPPH | [Insert Experimental Value] | [Insert Experimental Value] |
| ABTS | [Insert Experimental Value] | [Insert Experimental Value] |
IC50: The concentration of the test sample required to scavenge 50% of the free radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Sample | FRAP Value (µM Fe(II)/mg of sample) |
| This compound | [Insert Experimental Value] |
| Standard (Trolox) | [Insert Experimental Value] |
FRAP values are expressed as micromolar of Fe(II) equivalents per milligram of the sample.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.[1]
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of sample and standard solutions: Dissolve this compound and ascorbic acid in methanol to prepare stock solutions. From the stock solutions, prepare a series of dilutions of varying concentrations.
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the this compound sample or ascorbic acid to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value is determined by plotting the scavenging activity against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.[2]
Materials:
-
This compound sample
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample and standard solutions: Dissolve this compound and Trolox in a suitable solvent to prepare stock solutions. From the stock solutions, prepare a series of dilutions.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the this compound sample or Trolox to the wells.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
The IC50 value is determined by plotting the scavenging activity against the concentration of the sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[3]
Materials:
-
This compound sample
-
FRAP reagent:
-
300 mM Acetate (B1210297) buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP working solution: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
Preparation of sample and standard solutions: Dissolve this compound and Trolox in a suitable solvent to prepare stock solutions. Prepare a series of dilutions of the standard (FeSO₄·7H₂O can also be used).
-
Assay Procedure:
-
Add 180 µL of the FRAP working solution to each well of a 96-well microplate.
-
Add 20 µL of the different concentrations of the this compound sample or standard to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 593 nm using a microplate reader.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as µM Fe(II) equivalents per mg of the sample.
Mandatory Visualization
Experimental Workflow for In Vitro Antioxidant Capacity Assays
Caption: Workflow for DPPH, ABTS, and FRAP antioxidant assays.
This compound and the Keap1-Nrf2-ARE Signaling Pathway
Antioxidants can exert their effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. One of the most important of these is the Keap1-Nrf2-ARE signaling pathway. While direct evidence for this compound is still emerging, related flavonoids have been shown to activate this pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain antioxidants, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein synthesis. This enhances the cell's capacity to combat oxidative stress.
Caption: Proposed activation of the Nrf2 pathway by this compound.
References
Application Notes and Protocols for Western Blot Analysis Following Tectoroside (Acteoside) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of Tectoroside, also known as Acteoside, on protein expression in mammalian cells. This compound, a phenylethanoid glycoside found in various medicinal plants, has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Its mechanism of action involves the modulation of several key signaling pathways, making Western blot a crucial technique for elucidating its molecular effects.[2][3][4]
Introduction to this compound (Acteoside) and its Cellular Effects
This compound has been shown to exert its biological activities by influencing multiple signaling cascades. In the context of inflammation, it can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[3][5] This is often achieved through the inhibition of pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3][6] In cancer biology, this compound can induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[2][7] It has also been reported to inhibit cancer cell invasion and metastasis by downregulating matrix metalloproteinases (MMPs).[8] Furthermore, this compound can influence the JAK/STAT and PI3K/Akt signaling pathways, which are critical in cell proliferation, survival, and differentiation.[2][7][9]
Western blot analysis is an indispensable tool for quantifying the changes in the expression levels of specific proteins within these pathways following this compound treatment. This protocol provides a robust framework for preparing cell lysates, performing gel electrophoresis, transferring proteins to a membrane, and detecting target proteins with specific antibodies.
Data Presentation: Expected Protein Expression Changes
The following table summarizes the expected changes in the expression or activation (phosphorylation) of key proteins in response to this compound treatment, based on published literature. This table can guide the selection of target proteins for Western blot analysis.
| Signaling Pathway | Target Protein | Expected Change with this compound Treatment | References |
| Inflammation (NF-κB Pathway) | Phospho-NF-κB p65 | Decrease | [2][3] |
| Phospho-IκBα | Decrease | [5] | |
| iNOS | Decrease | [2][10] | |
| COX-2 | Decrease | [2][5] | |
| TNF-α | Decrease | [3][9][10] | |
| IL-6 | Decrease | [5][9] | |
| Apoptosis | Bax | Increase | [2][7][11] |
| Bcl-2 | Decrease | [2][7][11] | |
| Cleaved Caspase-3 | Increase | [2][7] | |
| Cell Proliferation & Survival (PI3K/Akt Pathway) | Phospho-Akt | Decrease | [2][3] |
| Inflammation & Immunity (JAK/STAT Pathway) | Phospho-JAK | Decrease | [7][9] |
| Phospho-STAT3 | Decrease | [9][12][13] | |
| Metastasis | MMP-9 | Decrease | [8] |
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway, a central pathway in inflammation.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow Diagram
The diagram below outlines the major steps of the Western blot protocol for analyzing protein expression after this compound treatment.
Caption: Workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell type and specific antibodies used.
1. Cell Culture and this compound Treatment a. Culture your cells of interest (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line) to the desired confluency (typically 70-80%). b. Treat the cells with various concentrations of this compound (Acteoside) for a predetermined duration. It is crucial to perform a dose-response and time-course experiment to determine the optimal treatment conditions. Include a vehicle-treated control group (e.g., DMSO). c. If studying inflammatory responses, you may need to co-treat with an inflammatory stimulus like lipopolysaccharide (LPS).[3]
2. Cell Lysis and Protein Extraction a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit, following the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. Sample Preparation for SDS-PAGE a. To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Briefly centrifuge the samples to collect the condensate.
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) a. Load the prepared samples and a pre-stained protein molecular weight marker into the wells of a polyacrylamide gel. The percentage of acrylamide (B121943) will depend on the molecular weight of the target protein. b. Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Ensure proper orientation of the gel and membrane in the transfer apparatus. c. Perform the transfer according to the manufacturer's recommendations for your specific transfer system.
7. Membrane Blocking a. After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
8. Primary Antibody Incubation a. Dilute the primary antibody specific to your target protein in the blocking buffer at the manufacturer's recommended dilution. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
9. Secondary Antibody Incubation a. The following day, wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody. Dilute the secondary antibody in blocking buffer. c. Incubate for 1 hour at room temperature with gentle agitation. d. Wash the membrane three times for 10 minutes each with TBST.
10. Signal Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
11. Data Analysis a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or α-tubulin) to account for any variations in protein loading. c. Express the results as a fold change relative to the control group.
By following this detailed protocol, researchers can effectively utilize Western blot analysis to investigate the molecular mechanisms underlying the therapeutic effects of this compound (Acteoside).
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acteoside inhibits inflammatory response via JAK/STAT signaling pathway in osteoarthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acteoside inhibits PMA-induced matrix metalloproteinase-9 expression via CaMK/ERK- and JNK/NF-κB-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo treatment with the herbal phenylethanoid acteoside ameliorates intestinal inflammation in dextran sulphate sodium-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidants Acteoside and Orientin as Emerging Agents in Synergistic Cancer Therapy: A Focus on Innovative Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective cytotoxicity of the herbal substance acteoside against tumor cells and its mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Tectoroside Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving tectoroside (B1160345) in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural isoflavonoid (B1168493) glycoside. Like many flavonoids, it exhibits poor water solubility, which can significantly hinder its use in biological assays and preclinical studies, leading to challenges in achieving desired concentrations for accurate and reproducible results.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly soluble flavonoids like this compound. The most common and effective methods include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin host.
-
Solid Dispersions: Dispersing this compound in a solid matrix of a hydrophilic carrier.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range to increase its surface area.
Q3: Are there any safety considerations when using these solubility enhancement techniques?
Yes, it is crucial to consider the potential toxicity and biological effects of any excipients used. For instance:
-
Co-solvents: Organic solvents like DMSO and ethanol (B145695) can exhibit toxicity at higher concentrations in cell-based assays and in vivo models. It is essential to determine the maximum tolerable concentration for your specific experimental system.
-
Surfactants: Some surfactants can disrupt cell membranes and interfere with biological assays. Choosing a biocompatible surfactant and using it at the lowest effective concentration is recommended.
-
Cyclodextrins: While generally considered safe, some cyclodextrins can interact with cell membrane components. The type and concentration of cyclodextrin should be carefully selected.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution with aqueous media.
Potential Cause & Troubleshooting Steps:
-
Insufficient Co-solvent Concentration: The final concentration of the organic co-solvent in the aqueous medium may be too low to maintain this compound in solution.
-
Solution: Increase the proportion of the co-solvent in the final solution, ensuring it remains within a non-toxic range for your experiment. Perform a solubility curve with varying co-solvent concentrations to determine the optimal ratio.
-
-
pH Effects: The pH of the aqueous medium can influence the ionization and solubility of flavonoids.
-
Solution: Evaluate the solubility of this compound at different pH values. Preparing a stock solution in a suitable buffer might be beneficial.
-
-
Temperature Effects: Solubility is often temperature-dependent.
-
Solution: Gently warming the solution during preparation might help, but be cautious of potential degradation at higher temperatures. Ensure the final experimental temperature is considered during solubility testing.
-
Issue 2: Low yield or inefficient encapsulation when preparing cyclodextrin inclusion complexes.
Potential Cause & Troubleshooting Steps:
-
Inappropriate Cyclodextrin Type: The cavity size of the cyclodextrin may not be suitable for the this compound molecule.
-
Solution: Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the one with the best complexation efficiency for this compound.
-
-
Suboptimal Stoichiometric Ratio: The molar ratio of this compound to cyclodextrin is critical for efficient complexation.
-
Solution: Perform a phase solubility study to determine the optimal stoichiometric ratio for complex formation.
-
-
Inefficient Complexation Method: The method used to prepare the complex may not be effective.
-
Solution: Experiment with different preparation techniques such as co-precipitation, kneading, or freeze-drying to improve complexation efficiency.[1]
-
Issue 3: Aggregation and instability of this compound nanoparticles.
Potential Cause & Troubleshooting Steps:
-
Inadequate Stabilization: Insufficient or inappropriate stabilizer can lead to nanoparticle aggregation.
-
Solution: Optimize the type and concentration of stabilizers (e.g., polymers, surfactants). A combination of stabilizers can sometimes provide better results.
-
-
Unfavorable Formulation Parameters: The ratio of drug to polymer/stabilizer and the processing conditions can affect nanoparticle stability.
-
Solution: Systematically vary the formulation parameters and processing conditions (e.g., sonication time, homogenization pressure) to identify the optimal settings for stable nanoparticle formation.
-
Quantitative Data Summary
Due to the limited availability of direct quantitative solubility data for this compound, the following tables summarize data for structurally similar flavonoids to provide a reference for experimental design. It is strongly recommended to experimentally determine the solubility of this compound for your specific conditions.
Table 1: Solubility of Structurally Similar Flavonoids in Various Solvents
| Flavonoid | Solvent | Temperature (°C) | Solubility |
| Hesperetin | Ethanol | 25 | 11.5 g/L |
| Hesperetin | Water | 25 | 0.43 g/L |
| Naringenin | Ethanol | 25 | 7.9 g/L |
| Naringenin | Water | 25 | 0.2 g/L |
| Quercetin | Ethanol | 25 | 2.15 g/L |
| Quercetin | Water | 25 | 0.005 g/L |
Table 2: Enhancement of Flavonoid Solubility using β-Cyclodextrin (β-CD)
| Flavonoid | Method | Molar Ratio (Flavonoid:β-CD) | Solubility Enhancement (fold) |
| Hesperetin | Inclusion Complex | 1:1 | ~20 |
| Naringenin | Inclusion Complex | 1:1 | ~15 |
| Quercetin | Inclusion Complex | 1:1 | ~4.6[2] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given solvent system.
Materials:
-
This compound powder
-
Selected solvent system (e.g., water, ethanol-water mixture)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
0.45 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent system.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved particles settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Repeat the experiment in triplicate to ensure reproducibility.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes by Co-precipitation
Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Vacuum filtration apparatus
-
Oven or freeze-dryer
Methodology:
-
Dissolve the cyclodextrin in deionized water with stirring to prepare a saturated or near-saturated solution.
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution dropwise to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at a constant temperature for 24-48 hours to allow for complex formation. A precipitate should form during this time.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.
-
Dry the resulting powder in an oven at a controlled temperature or by freeze-drying to obtain the this compound-cyclodextrin inclusion complex.
-
Characterize the complex for properties such as solubility, dissolution rate, and complex formation (e.g., using DSC, FTIR, or XRD).
Visualizations
Caption: Experimental workflow for enhancing this compound solubility.
Caption: Tectorigenin signaling pathways.[2][3][4][5][6]
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tectorigenin Inhibits Glycolysis-induced Cell Growth and Proliferation by Modulating LncRNA CCAT2/miR-145 Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 5. Protective Effect of an Isoflavone, Tectorigenin, Against Oxidative Stress-induced Cell Death via Catalase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Tectoroside Stability in Different Solvent Systems: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information on the stability of tectoroside (B1160345) in various solvent systems. Understanding the stability profile of this compound is crucial for accurate experimental design, reliable data interpretation, and the development of stable pharmaceutical formulations. This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used to dissolve this compound?
A1: this compound is commonly dissolved in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727). Its solubility in aqueous solutions is limited.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is hydrolysis of its glycosidic bond, which leads to the formation of its aglycone, tectorigenin (B1682738). This hydrolysis can be influenced by pH and temperature.
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: What is the impact of temperature on this compound stability?
A4: Elevated temperatures can accelerate the degradation of this compound, primarily through hydrolysis. For instance, one study reported the hydrolysis of tectoridin (B1682737) (an alternative name for this compound) to tectorigenin using 3% HCl in a methanol/water mixture (1:1, v/v) at 85°C. Flavonoids, in general, are known to be more sensitive to heat at higher temperatures.
Q5: Is this compound sensitive to light?
A5: There is currently limited specific information available in the public domain regarding the photostability of this compound. However, as a general precaution for flavonoid compounds, it is advisable to protect this compound solutions from direct light exposure to minimize the risk of photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | This compound degradation in the prepared solution. | - Prepare fresh solutions of this compound before each experiment. - Store stock solutions at low temperatures (e.g., -20°C) and protect from light. - Ensure the pH of the solvent system is controlled and appropriate for this compound stability. - Minimize the time samples spend at room temperature before analysis. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products, such as tectorigenin. | - Confirm the identity of the new peak by comparing its retention time with a tectorigenin standard, if available. - Use mass spectrometry (MS) to identify the mass of the unknown peak and compare it to the expected mass of tectorigenin or other potential degradation products. - Adjust experimental conditions (e.g., lower temperature, neutral pH) to minimize degradation. |
| Low recovery of this compound from a sample matrix. | Degradation of this compound during sample preparation or extraction. | - Optimize extraction conditions to be as mild as possible (e.g., lower temperature, shorter extraction time). - Evaluate the stability of this compound in the extraction solvent under the chosen conditions. - Consider using a stabilizer if compatible with the analytical method. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility of this compound. | - Use a co-solvent such as DMSO or methanol to increase solubility. - Prepare a more concentrated stock solution in an organic solvent and dilute it to the final concentration in the aqueous medium just before use. - Ensure the final concentration in the aqueous system does not exceed its solubility limit. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H
Preventing Tectoroside degradation during storage
This technical support center provides guidance on preventing the degradation of Tectoroside during storage and experimental handling. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on the chemical structure of this compound (an isoflavone (B191592) glycoside) and stability data from related compounds, the primary factors contributing to its degradation are:
-
pH: this compound is likely susceptible to hydrolysis, especially under acidic conditions, which can cleave the glycosidic bond to yield its aglycone, tectorigenin.[1] Basic conditions may also promote degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][3]
-
Light: As with many flavonoids, exposure to UV or even ambient light over extended periods may lead to photodegradation.
-
Oxidation: The presence of oxidizing agents can potentially degrade the molecule.
-
Enzymatic Activity: If working with biological samples, endogenous enzymes could potentially metabolize this compound.
Q2: How should I store solid this compound?
A2: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, and kept at a low temperature.
Q3: What is the recommended way to store this compound in solution?
A3: this compound solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to aliquot the solution into tightly sealed, light-protecting vials and store them at -20°C or lower for short-term storage. For longer-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles. Based on stability studies of the similar compound tectoridin (B1682737) in biological matrices, solutions may be stable for at least 30 days at -20°C.[4]
Q4: What solvents are suitable for dissolving this compound for storage?
A4: While specific solubility data is limited, DMSO and ethanol (B145695) are commonly used solvents for flavonoids. For aqueous solutions, it is advisable to use a buffer with a pH around neutral (pH 6-7) to minimize hydrolysis. The stability of flavonoids is often pH-dependent, with degradation increasing at more acidic or basic pH values.
Q5: Are there any known degradation products of this compound?
A5: The most anticipated degradation product of this compound is its aglycone, tectorigenin, formed by the hydrolysis of the glycosidic bond.[1][5] Other potential degradation products could arise from oxidation or other chemical transformations, though specific products have not been extensively documented in the available literature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity or concentration in stored solutions. | 1. Hydrolysis: The solution pH may be too acidic or basic. 2. Thermal Degradation: Storage temperature is too high. 3. Photodegradation: Exposure to light during storage or handling. 4. Oxidation: Presence of oxidizing agents or exposure to air. 5. Evaporation: Improperly sealed storage container. | 1. Prepare solutions in a neutral pH buffer (pH 6-7). 2. Store solutions at or below -20°C. 3. Use amber vials or wrap containers in aluminum foil. Minimize light exposure during experiments. 4. Use degassed solvents and consider storing under an inert atmosphere (e.g., nitrogen or argon). 5. Ensure vials are tightly sealed with appropriate caps. |
| Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS). | 1. Degradation: The compound has degraded into one or more new products. 2. Contamination: The sample may be contaminated. | 1. Perform a forced degradation study (see Experimental Protocols) to tentatively identify potential degradation products. The primary expected degradation product is tectorigenin. 2. Analyze a fresh sample of this compound to confirm the purity of the starting material. |
| Inconsistent experimental results. | 1. Inconsistent Sample Handling: Variations in storage time, temperature, or light exposure between experiments. 2. Stock Solution Degradation: The stock solution may have degraded over time. | 1. Standardize all sample handling and storage procedures. 2. Prepare fresh stock solutions for each set of critical experiments or validate the stability of the stock solution over the intended period of use. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Atmosphere | Duration |
| Solid | -20°C or below | Protected from light (e.g., in an amber vial or dark container) | Ambient | Long-term |
| Solution (in organic solvent, e.g., DMSO) | -20°C or -80°C | Protected from light (amber vials) | Inert gas overlay (optional but recommended) | Short- to medium-term |
| Solution (in aqueous buffer) | -20°C or -80°C | Protected from light (amber vials) | Inert gas overlay (optional but recommended) | Short-term (prepare fresh if possible) |
Table 2: Inferred Stability of this compound based on Related Compounds
| Condition | Expected Stability | Primary Degradation Pathway | Key Degradation Product |
| Acidic (pH < 4) | Low | Hydrolysis of the glycosidic bond | Tectorigenin |
| Neutral (pH 6-7) | Moderate to High | Minimal degradation expected | - |
| Basic (pH > 8) | Low to Moderate | Potential for hydrolysis and other rearrangements | Tectorigenin and others |
| Elevated Temperature (>40°C) | Low | Accelerated hydrolysis and oxidation | Tectorigenin and oxidation products |
| UV/Light Exposure | Low | Photodegradation | Various photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC or UPLC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At various time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At various time points, take an aliquot and dilute for analysis.
-
Thermal Degradation: Place a solid sample of this compound and a separate aliquot of the stock solution in an oven at 80°C for 48 hours. Analyze the samples at various time points.
-
Photodegradation: Expose a solid sample of this compound and a separate aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep control samples wrapped in foil to protect them from light. Analyze the samples at various time points.
-
Analysis: Analyze all samples by a stability-indicating HPLC or UPLC-MS method to quantify the remaining this compound and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or similar
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (or determined by UV scan)
-
Injection Volume: 10 µL
This method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Recommended storage decision tree for this compound.
References
- 1. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. merriam-webster.com [merriam-webster.com]
Technical Support Center: Optimizing Tectoroside Concentration for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of tectoroside (B1160345) in in vitro experiments. Due to the limited availability of specific data for this compound, information on the structurally similar compound, acteoside, is provided as a reference. It is crucial to empirically determine the optimal conditions for your specific cell type and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro experiments?
A1: Specific data for this compound is not widely available. However, for the related compound acteoside, concentrations in the range of 1 µM to 100 µM have been used in various in vitro studies to observe anti-inflammatory and neuroprotective effects. It is strongly recommended to perform a dose-response study starting from a low concentration (e.g., 0.1 µM) to a higher concentration (e.g., 100 µM) to determine the optimal working concentration for your specific cell line and endpoint.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is expected to have low solubility in water. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). A stock concentration of 10 mM to 50 mM in 100% DMSO is a common starting point. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: What is the maximum permissible DMSO concentration in my cell culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep the final concentration at or below 0.1%.[1] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.[2]
Q4: How can I determine if this compound is cytotoxic to my cells?
A4: Cytotoxicity should be assessed using standard cell viability assays before proceeding with functional experiments.[3][4] Common methods include the MTT assay, which measures metabolic activity, and the LDH assay, which measures the release of lactate (B86563) dehydrogenase from damaged cells.[5][6] These assays will help you determine the concentration range where this compound does not cause significant cell death.
Q5: What signaling pathways are potentially modulated by this compound?
A5: Based on studies of the related compound acteoside, this compound may modulate key inflammatory and cell signaling pathways, including:
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation.[7][8][9]
-
MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and can influence processes like cell proliferation and inflammation.[10][11][12]
-
JAK/STAT Signaling Pathway: This pathway is crucial for cytokine signaling and immune responses.[13][14][15][16][17]
Troubleshooting Guides
Issue 1: this compound precipitates in the cell culture medium.
-
Cause: The aqueous solubility of this compound is likely low, and adding a concentrated DMSO stock directly to the medium can cause it to "crash out."[18] The final concentration in the medium may exceed its solubility limit.
-
Solution:
-
Use pre-warmed medium: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C.[18]
-
Perform serial dilutions: Instead of adding the highly concentrated DMSO stock directly, make an intermediate dilution of this compound in a small volume of pre-warmed medium. Then, add this intermediate dilution to the final volume of medium.
-
Increase the volume of the final dilution step: By increasing the final volume, the relative concentration of DMSO is lowered more gradually.
-
Vortex gently while adding: Add the this compound stock dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.[18]
-
Reduce the final concentration: If precipitation persists, the desired final concentration may be too high. Consider lowering the working concentration.
-
Issue 2: High background cytotoxicity in the vehicle control.
-
Cause: The final concentration of DMSO may be too high for your specific cell line, especially if you are using primary cells, which can be more sensitive.[1]
-
Solution:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.1%.[1] This may require preparing a lower concentration stock solution of this compound.
-
Perform a DMSO toxicity curve: Before starting your experiments, test the effect of a range of DMSO concentrations (e.g., 0.01% to 1%) on your cells' viability to determine the maximum tolerated concentration.
-
Issue 3: Inconsistent or non-reproducible results.
-
Cause: This can be due to several factors, including the stability of this compound in the culture medium, inconsistent cell seeding density, or variability in reagent preparation.[19][20]
-
Solution:
-
Assess compound stability: The stability of flavonoids in cell culture media can be limited.[19] Consider the duration of your experiment and whether the compound needs to be replenished. For long-term experiments, changing the media with freshly prepared this compound every 24-48 hours may be necessary.
-
Ensure consistent cell culture practices: Use a consistent cell seeding density and ensure cells are in the logarithmic growth phase when starting the experiment.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from your frozen stock for each experiment to avoid degradation.
-
Data Presentation
Table 1: Recommended Starting Concentrations of Acteoside (as a reference for this compound) for In Vitro Experiments
| Cell Type | Application | Effective Concentration Range (Acteoside) | Reference |
| Basophilic Cells (KU812) | Anti-allergic Effects | 1 - 10 µM | [10] |
| Primary Chondrocytes | Anti-inflammatory Effects | 10 - 100 µM | [13] |
| Macrophage Cell Line (Raw 264.7) | Cytotoxicity Assessment | IC50 determination required | [5] |
Note: This data is for the related compound acteoside and should be used as a general guideline only. The optimal concentration for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. Also, prepare a vehicle control with the highest concentration of DMSO that will be used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Analysis of NF-κB Activation by Western Blot
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the pre-determined optimal non-toxic concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes) with or without an inflammatory stimulus (e.g., LPS or TNF-α).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the phosphorylated form of a key NF-κB pathway protein (e.g., phospho-p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., total p65) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Mandatory Visualizations
References
- 1. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Steps and Cytotoxicity Studies. Cell Culture:: Rita Nieto Montesinos, Phd. Ucsm, July 2018 | PDF | Cytotoxicity | Cell Culture [scribd.com]
- 6. The NF-κB Pathway: Modulation by Entamoeba histolytica and Other Protozoan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Acteoside inhibits type Ι allergy through the down-regulation of Ca/NFAT and JNK MAPK signaling pathways in basophilic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acteoside inhibits inflammatory response via JAK/STAT signaling pathway in osteoarthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 14. Therapeutic Potential of Targeting the JAK/STAT Pathway in Psoriasis: Focus on TYK2 Inhibition [mdpi.com]
- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Tectoroside precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tectoroside (B1160345) in cell culture. Our aim is to help you overcome common challenges, particularly this compound precipitation, to ensure the success and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitating in your cell culture media.
Issue 1: this compound precipitates immediately upon addition to the cell culture medium.
This is a common problem when a concentrated stock solution in an organic solvent is diluted into an aqueous medium.
-
Possible Cause 1: High Final Concentration. The desired concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Solution:
-
Determine the Maximum Solubility: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium.
-
Lower the Working Concentration: If possible, adjust your experimental design to use a lower final concentration of this compound.
-
-
Possible Cause 2: Rapid Dilution and Solvent Shock. Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to crash out of solution.
-
Solution:
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[1]
-
Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your this compound stock into the pre-warmed medium.[2]
-
Add Dropwise While Mixing: Add the stock solution drop by drop to the medium while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations.[2]
-
-
Possible Cause 3: High Final DMSO Concentration. While DMSO aids in initial solubilization, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution in an aqueous medium.[2]
-
Solution:
-
Maintain Low DMSO Levels: Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.[2][3]
-
Prepare a More Dilute Stock: If necessary, prepare a less concentrated stock solution of this compound in DMSO to achieve the desired final concentration without exceeding the recommended DMSO limit.
-
Issue 2: this compound precipitates in the incubator over time.
Precipitation that occurs after a period of incubation can be due to changes in the media environment.
-
Possible Cause 1: Temperature Shift. Changes in temperature between room temperature and the 37°C incubator can affect the solubility of the compound.[1]
-
Solution:
-
Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding the this compound solution.[1]
-
-
Possible Cause 2: pH Shift. The CO2 environment in an incubator is crucial for maintaining the pH of the medium. Fluctuations in CO2 can alter the pH, which in turn can affect the solubility of pH-sensitive compounds.[1][4]
-
Solution:
-
Ensure Proper Buffering: Confirm that your cell culture medium is adequately buffered for the CO2 concentration in your incubator.[1] Most cell culture media are formulated to maintain a pH of 7.2-7.4 in a 5% CO2 environment.[4][5]
-
Calibrate and Maintain Incubator: Regularly check and calibrate your incubator's CO2 levels to ensure a stable environment.
-
-
Possible Cause 3: Interaction with Media Components. this compound may interact with salts, proteins, or other components in the cell culture medium over time, leading to the formation of insoluble complexes.[1]
-
Solution:
-
Conduct a Stability Test: Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. This can be done by preparing the this compound-media mixture and incubating it under the same conditions as your experiment, visually inspecting for precipitation at different time points.
-
Issue 3: Cloudiness or turbidity appears in the media.
This could be due to fine particulate precipitation or microbial contamination.
-
Solution:
-
Microscopic Examination: Examine a sample of the cloudy medium under a microscope to differentiate between chemical precipitate and microbial growth (e.g., bacteria, yeast).[1]
-
Address Precipitation: If it is a precipitate, follow the troubleshooting steps for immediate or delayed precipitation.
-
Address Contamination: If microbial contamination is suspected, discard the culture and review your sterile techniques to prevent future occurrences.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for this compound.
Q2: What is the solubility of this compound in DMSO?
The solubility of tectoridin (B1682737) (a synonym for this compound) in DMSO is reported to be 92 mg/mL.
Q3: What is a recommended starting concentration for this compound in in vitro experiments?
Published studies have used tectoridin at concentrations ranging from 0-10 µM for in vitro experiments with MCF-7 cells. However, the optimal concentration will vary depending on the cell type and the specific experimental objectives. It is always advisable to perform a dose-response experiment to determine the ideal concentration for your specific cell line and assay.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, and not exceeding 0.5%.[2][3] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent itself.
Q5: How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, it is recommended to prepare single-use aliquots of your stock solution and store them at -80°C for up to a year to avoid repeated freeze-thaw cycles. For shorter periods, storage at -20°C for up to one month is also acceptable.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solubility in DMSO | 92 mg/mL (198.96 mM) | Use fresh, anhydrous DMSO as it is hygroscopic. |
| Powder Storage | -20°C (up to 3 years) | |
| Stock Solution Storage | -80°C (up to 1 year) in solvent | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C (up to 1 month) in solvent |
Table 2: Recommended Concentrations for Cell Culture
| Parameter | Recommendation | Rationale |
| Typical Working Concentration | 0 - 10 µM | Based on published data for MCF-7 cells. A dose-response curve is recommended to determine the optimal concentration for your specific cell line. |
| Final DMSO Concentration | ≤ 0.1% (ideal), < 0.5% (maximum) | To minimize solvent toxicity to cells.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 462.4 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Carefully weigh out 4.62 mg of this compound powder.
-
Solubilization: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture grade DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -80°C for long-term storage.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To find the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator at 37°C with appropriate CO2
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your pre-warmed complete cell culture medium. For example, you can prepare final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, and 6.25 µM. Ensure the final DMSO concentration is consistent across all dilutions and the vehicle control.
-
Immediate Observation: Immediately after preparation, visually inspect each dilution for any signs of precipitation or cloudiness.
-
Incubation: Incubate the tubes or plate at 37°C and the appropriate CO2 concentration for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Observation Over Time: At regular intervals (e.g., 1, 4, 24, 48 hours), remove the samples from the incubator and examine them visually and under a microscope for any precipitate.
-
Determine Maximum Solubility: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: A flowchart outlining the troubleshooting steps for this compound precipitation.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Iris domestica (iso)flavone 7- and 3′-O-Glycosyltransferases Can Be Induced by CuCl2 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Iris domestica (iso)flavone 7- and 3′-O-Glycosyltransferases Can Be Induced by CuCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing Tectoroside Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with tectoroside (B1160345) in in vivo models. Our goal is to help you optimize your experimental design and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a flavonoid glycoside, a natural isoflavone (B191592) found in the rhizomes of Belamcanda chinensis (L.) DC. and other medicinal plants. Like many flavonoids, this compound exhibits poor oral bioavailability. This limitation stems from several factors, including low aqueous solubility, extensive first-pass metabolism in the intestine and liver, and active removal from cells by efflux transporters. These factors can lead to low and variable plasma concentrations, making it challenging to assess its therapeutic efficacy in vivo.
Q2: How is this compound absorbed and metabolized in the body?
Upon oral administration, this compound, as a glycoside, is typically poorly absorbed in its intact form. It is primarily hydrolyzed by intestinal β-glucosidases, enzymes produced by gut microbiota, into its aglycone form, tectorigenin (B1682738).[1] Tectorigenin is more lipophilic and can be absorbed across the intestinal epithelium. However, both this compound and tectorigenin can be subject to efflux by transporters like P-glycoprotein (P-gp), which actively pumps them back into the intestinal lumen, further limiting their absorption.[2] Once absorbed, tectorigenin undergoes phase II metabolism, primarily glucuronidation and sulfation, in the liver before being excreted.
Q3: What are the primary challenges I might face when administering this compound orally to animal models?
The main challenges include:
-
Low and variable plasma concentrations: Due to poor bioavailability, achieving therapeutic concentrations in the bloodstream can be difficult and may vary significantly between individual animals.
-
High dosage requirements: To compensate for poor absorption, high oral doses may be necessary, which can be costly and may lead to gastrointestinal side effects.
-
Inconsistent therapeutic effects: Variable plasma levels can result in inconsistent or inconclusive pharmacological effects in your studies.
-
Rapid metabolism and clearance: The active form, tectorigenin, is quickly metabolized and eliminated from the body, requiring frequent administration to maintain therapeutic levels.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound and offers potential solutions.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low plasma concentration of this compound/tectorigenin after oral administration. | Poor aqueous solubility of this compound. | Formulate this compound as a solid dispersion with hydrophilic polymers like PVP and PEG4000 to enhance its solubility and dissolution rate. |
| Enzymatic degradation by gut microbiota. | Co-administer with a β-glucosidase inhibitor to reduce the premature hydrolysis of this compound in the upper gastrointestinal tract. | |
| Efflux by P-glycoprotein (P-gp). | Co-administer with a P-gp inhibitor, such as verapamil (B1683045) or quinidine, to block the efflux of this compound and tectorigenin back into the intestinal lumen.[2] | |
| High variability in plasma concentrations between animals. | Differences in gut microbiota composition and enzymatic activity. | Standardize the diet and housing conditions of the animals to minimize variations in gut flora. Consider using pseudo-germ-free animal models for mechanistic studies. |
| Inconsistent dosing technique. | Ensure consistent and accurate oral gavage technique. Use flexible feeding tubes to minimize stress and ensure the full dose reaches the stomach.[3][4] | |
| No discernible therapeutic effect despite high dosage. | Insufficient bioavailability of the active compound. | Utilize advanced drug delivery systems such as nanoparticles or liposomes to improve the absorption and systemic exposure of this compound.[5][6][7] |
| Rapid metabolism and clearance. | Consider alternative routes of administration that bypass first-pass metabolism, such as intravenous or intraperitoneal injection, for initial efficacy studies. |
Enhancing this compound Bioavailability: A Data-Driven Approach
Several formulation strategies have been shown to significantly improve the oral bioavailability of isoflavones. The following table summarizes quantitative data from a study on tectorigenin, the aglycone of this compound, which highlights the potential for these methods to be applied to this compound.
| Formulation | Cmax (µg/mL) | AUC0-t (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Tectorigenin (TG) Crystal | 0.12 ± 0.03 | 0.34 ± 0.08 | 100 | [8] |
| Tectorigenin Solid Dispersion (TG-SD) | 1.57 ± 0.41 | 1.63 ± 0.39 | 479 | [8] |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measured time point.
This data demonstrates that formulating tectorigenin as a solid dispersion can increase its maximum plasma concentration by over 13-fold and its total systemic exposure by nearly 5-fold compared to the crystalline form.[8] Similar strategies can be explored for this compound to enhance its in vivo performance.
Experimental Protocols
Preparation of Tectorigenin Solid Dispersion
This protocol is adapted from a method used for tectorigenin, the aglycone of this compound, and can be optimized for this compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Polyethylene glycol (PEG) 4000
-
Ethanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound, PVP K30, and PEG 4000 in a suitable volume of ethanol. A suggested starting ratio is 7:54:9 (w/w/w) of this compound:PVP K30:PEG 4000.
-
The solvent is then removed by rotary evaporation at a controlled temperature (e.g., 50°C) until a solid mass is formed.
-
The resulting solid dispersion is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The dried solid dispersion can be milled and sieved to obtain a uniform powder for in vivo administration.
In Vivo Oral Administration in Rats (Oral Gavage)
Materials:
-
This compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethylcellulose sodium)
-
Sprague-Dawley rats (male, 200-250 g)
-
Flexible oral gavage needle (16-18 gauge)
-
Syringe
Procedure:
-
Fast the rats overnight (12-16 hours) before dosing, with free access to water.
-
Accurately weigh each rat to determine the correct dosing volume.
-
Prepare the this compound formulation to the desired concentration. Ensure it is well-suspended.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth to the stomach.
-
Insert the gavage needle into the mouth, over the tongue, and gently advance it down the esophagus into the stomach. Do not force the needle.[9]
-
Administer the formulation slowly and steadily.
-
Withdraw the needle gently and return the rat to its cage.
-
Provide food 2-4 hours after dosing.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) for pharmacokinetic analysis.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Enhancing this compound Bioavailability
The following diagram illustrates a typical workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Caption: A streamlined workflow for the development and in vivo testing of enhanced this compound formulations.
Hypothesized this compound-Modulated Anti-Inflammatory Signaling Pathway
Based on the known anti-inflammatory effects of similar flavonoids, this compound is hypothesized to modulate key inflammatory signaling pathways such as NF-κB.
Caption: this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
References
- 1. Rutoside decreases human macrophage-derived inflammatory mediators and improves clinical signs in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buccal delivery of thiocolchicoside: in vitro and in vivo permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Elution Conditions for Tectoroside in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of Tectoroside.
Frequently Asked Questions (FAQs)
Q1: What are the typical stationary phases used for this compound purification?
For the purification of this compound, a moderately polar isoflavonoid (B1168493) glycoside, both normal-phase and reversed-phase chromatography are commonly employed.
-
Normal-Phase Chromatography: Silica (B1680970) gel is a frequently used stationary phase.[][2] Due to the polar nature of silica, a less polar mobile phase is used to elute compounds, with more polar compounds like this compound eluting later.[]
-
Reversed-Phase Chromatography: C18 (octadecylsilyl) bonded silica is the most common stationary phase for reversed-phase high-performance liquid chromatography (RP-HPLC) of this compound and related isoflavonoids. In this mode, a polar mobile phase is used, and less polar compounds elute later.
Q2: Which mobile phases are recommended for the elution of this compound?
The choice of mobile phase is critical for achieving optimal separation of this compound.
-
Normal-Phase Chromatography: A common approach involves using a gradient of increasing polarity. For instance, a mixture of chloroform (B151607) and methanol (B129727) can be effective.
-
Reversed-Phase HPLC: Mobile phases typically consist of a mixture of water (often with an acid modifier like acetic acid or trifluoroacetic acid) and an organic solvent such as methanol or acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of complex mixtures containing this compound. For example, a gradient of methanol in water (both containing 0.1% acetic acid) can be effective for separating isoflavonoids.
Q3: How can I improve the resolution of this compound from other closely related compounds?
Improving resolution often requires careful optimization of several parameters:
-
Mobile Phase Gradient: A shallower gradient (a slower increase in the organic solvent percentage in reversed-phase HPLC) can improve the separation of closely eluting peaks.
-
Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the run time.
-
Column Selection: Using a column with a smaller particle size or a longer length can increase the number of theoretical plates and thus improve resolution.
-
Temperature: Optimizing the column temperature can influence selectivity and peak shape.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary Interactions: For polar compounds like this compound, interactions with residual silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing. | - Use an end-capped C18 column to minimize silanol interactions.- Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of silanol groups. |
| Column Overload: Injecting too much sample can lead to broad, tailing peaks. | - Reduce the sample concentration or injection volume. | |
| Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to poor peak shape. | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Low Yield | Irreversible Adsorption: this compound may irreversibly adsorb to the stationary phase, especially if active sites are present. | - Deactivate the stationary phase by adding a competitive agent to the mobile phase.- For column chromatography, ensure the silica gel is not too acidic. |
| Incomplete Elution: The mobile phase may not be strong enough to elute all the this compound from the column. | - Increase the final percentage of the organic solvent in the gradient.- Hold the final gradient composition for a sufficient time to ensure complete elution. | |
| Sample Degradation: this compound may be unstable under the chromatographic conditions. | - Ensure the pH of the mobile phase is within the stability range of this compound.- Avoid prolonged exposure to harsh solvents or high temperatures. | |
| Variable Retention Times | Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time. | - Prepare the mobile phase accurately and consistently. Premixing the solvents before use is recommended. |
| Column Equilibration: Insufficient column equilibration between runs can cause retention time drift. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Below are example protocols for the extraction and chromatographic purification of isoflavonoids, including this compound, from plant sources like Belamcanda chinensis.
Sample Preparation: Extraction
-
Maceration: The dried and powdered plant material is extracted with a solvent such as 70% ethanol (B145695) or ethyl acetate (B1210297) at room temperature.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract can be further fractionated by liquid-liquid extraction with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to enrich the isoflavonoid fraction.
Chromatographic Purification
A multi-step chromatographic approach is often necessary for the isolation of pure this compound.
a) Medium-Pressure Liquid Chromatography (MPLC) - Pre-purification
-
Stationary Phase: Silica gel.
-
Mobile Phase: A stepwise gradient of ethanol in water can be used to pre-fractionate the crude extract.
b) High-Speed Counter-Current Chromatography (HSCCC)
-
Two-Phase Solvent System: A system composed of methyl tert-butyl ether-ethyl acetate-n-butanol-acetonitrile-0.1% aqueous trifluoroacetic acid (1:2:1:1:5, v/v/v/v/v) has been used for the separation of isoflavonoids from Belamcanda chinensis.[3][4]
-
Procedure: The crude or pre-purified extract is dissolved in a mixture of the upper and lower phases and then separated on the HSCCC system.
c) Preparative High-Performance Liquid Chromatography (Prep-HPLC) - Final Purification
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% acetic acid, is a suitable mobile phase.[3][4] The gradient can be optimized based on the separation achieved in analytical HPLC. For example, a linear gradient from 5% to 100% methanol over 60 minutes can be used for the initial screening of the crude extract.[5]
Signaling Pathway Diagram
This compound has been shown to exhibit anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[] This pathway is a key regulator of the inflammatory response.
Caption: this compound's anti-inflammatory mechanism via inhibition of the NF-κB pathway.
References
Technical Support Center: Tectoroside Use in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tectoroside in animal models. The information aims to address potential issues related to toxicity and guide users in designing and executing their experiments safely and effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relationship to Tectorigenin?
A1: this compound is a natural isoflavone (B191592) glycoside. In biological systems, it can be metabolized to its aglycone form, Tectorigenin. Much of the available toxicological and pharmacological research has been conducted on Tectorigenin.
Q2: Is there established toxicity data for this compound in animal models?
A2: Based on available literature, specific quantitative toxicity data for this compound, such as an LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect-Level), is not extensively reported. However, data for its aglycone, Tectorigenin, is available and can serve as a preliminary reference. It is crucial to perform dose-ranging studies for this compound in your specific animal model.
Q3: What are the known toxic effects of related isoflavones in animal models?
A3: Studies on other isoflavones, such as Genistein, have indicated potential reprotoxic and carcinotoxic effects at certain doses. For Genistein, a Lowest-Observable-Adverse-Effect-Level (LOAEL) has been proposed at 35 mg/kg body weight/day in rats for both reproductive and carcinogenic effects. While informative, these findings should be cautiously extrapolated to this compound.
Q4: What are general strategies to mitigate potential toxicity of isoflavone glycosides?
A4: General strategies to reduce the toxicity of orally administered compounds include pharmacokinetic and pharmacodynamic modulation. This can involve altering the formulation to control the release profile (e.g., reducing peak plasma concentrations) or co-administering agents that may alter metabolic pathways. However, specific and validated methods for reducing this compound toxicity are not well-documented.
Q5: How can I determine a safe starting dose for my animal experiments?
A5: A safe starting dose should be determined through a thorough literature review of related compounds and, most importantly, by conducting acute toxicity and dose-ranging studies in your chosen animal model. The Fixed-Dose Procedure (FDP) is a method to determine non-lethal toxicity at predefined dose levels (e.g., 5, 50, 500, and 2000 mg/kg).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Mortality or Severe Adverse Events | Dose is too high. | - Immediately cease administration and euthanize animals showing severe distress. - Review your dose calculations and preparation procedures. - Conduct a dose-ranging study with lower concentrations to establish the Maximum Tolerated Dose (MTD). |
| Contamination of the test substance. | - Verify the purity of your this compound sample via analytical methods (e.g., HPLC). - Ensure sterile preparation techniques if administering parenterally. | |
| Improper administration technique. | - Review and refine your administration technique (e.g., oral gavage, intraperitoneal injection) to minimize stress and potential for injury. | |
| Significant Weight Loss in Treated Animals | Toxic effect of the compound. | - Monitor body weight daily. - Consider reducing the dose or the frequency of administration. - Assess food and water intake to rule out effects on appetite. |
| Vehicle-related toxicity. | - Run a control group with the vehicle alone to assess its effects on animal health. | |
| Inconsistent or Unexpected Experimental Results | Poor bioavailability or rapid metabolism of this compound. | - Investigate the pharmacokinetic profile of this compound in your animal model. - Consider alternative routes of administration or formulation strategies to improve bioavailability. |
| Variability in animal model. | - Ensure the use of a homogenous population of animals (age, sex, strain). - Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Toxicity Data for Tectorigenin (Aglycone of this compound)
| Parameter | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | 1.78 g/kg | Not available in snippets |
| Subacute Toxicity (28 days) | Not specified | Oral | No toxic symptoms up to 300 mg/kg | Not available in snippets |
Table 2: Example Template for Recording Dose-Ranging Study Data
| Dose Group (mg/kg) | Number of Animals | Mortality (%) | Observed Adverse Effects | Change in Body Weight (%) |
| Vehicle Control | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 | ||||
| Dose 4 |
Experimental Protocols
Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)
This protocol is a generalized guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations and specific experimental needs.
1. Objective: To determine the acute oral toxicity of this compound, including the LD50 and to identify signs of toxicity.
2. Materials:
- This compound
- Appropriate vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
- Healthy, young adult rodents (e.g., rats or mice), single-sex
- Oral gavage needles
- Animal balance
- Cages with appropriate bedding, food, and water
3. Procedure:
- Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the study.
- Dosing:
- Fast animals overnight before dosing (with access to water).
- Administer a single oral dose of this compound to one animal at the starting dose level (a default of 175 mg/kg can be used if no prior information is available).
- If the animal survives, the next animal receives a higher dose (e.g., by a factor of 3.2).
- If the animal dies, the next animal receives a lower dose.
- Observation:
- Observe animals for clinical signs of toxicity and mortality at regular intervals for the first 24 hours (e.g., 30 min, 1, 2, 4, 6, and 24 hours) and then daily for 14 days.
- Record observations including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
- Record body weight before dosing and on days
Technical Support Center: Strategies to Increase Tectoroside Yield
Welcome to the technical support center for Tectoroside yield enhancement. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize the extraction and production of this compound from natural sources. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve the yield and purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be extracted? A1: this compound is a guaianolide glycoside, a type of secondary metabolite found in some plants. It has been identified in species like Crepis crocea.[] The yield of this compound can be influenced by various factors including the specific plant species, the part of the plant used (e.g., roots, leaves), and the environmental conditions during the plant's growth.[2][3][4]
Q2: What are the primary strategies to increase the yield of this compound? A2: There are two main approaches. The first is to optimize the extraction and purification process from the plant material. This involves selecting the best solvent, temperature, time, and method to maximize recovery.[5][6][7] The second approach involves using biotechnological methods, such as plant cell or hairy root cultures, and treating them with "elicitors" to stimulate the plant's natural defense mechanisms and increase the biosynthesis of secondary metabolites like this compound.[8][9][10]
Q3: What are "elicitors" and how do they work? A3: Elicitors are compounds that trigger a defense response in plants, leading to an increased production of secondary metabolites. They can be biotic (of biological origin, like fungal extracts or chitosan) or abiotic (non-biological, like metal salts or UV radiation).[8][9][10] These molecules act as signals that are recognized by receptors on the plant cell membrane, activating signaling pathways that upregulate the genes involved in the biosynthesis of compounds like this compound.[9]
Q4: My this compound extract has low purity. What are the common purification methods? A4: Low purity is a common issue due to the co-extraction of other plant compounds. Effective purification techniques include various forms of chromatography, such as column chromatography with macroporous resins or silica (B1680970) gel, and preparative High-Performance Liquid Chromatography (HPLC).[11] Crystallization and recrystallization can also be used to achieve a highly pure final product.[12]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low this compound Yield from Plant Material
Question: I have performed an extraction from my plant source, but the final yield of this compound is much lower than expected. What could be the cause?
Answer: Low yield can stem from several factors, from the initial plant material to the final extraction step. Here’s a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Low this compound Yield
Caption: A decision-tree workflow for troubleshooting low this compound yield.
Possible Causes & Solutions:
-
Plant Material Quality:
-
Cause: The concentration of secondary metabolites varies significantly with the plant's age, the season of harvest, and environmental growth conditions.[2][3] Improper drying or storage can also lead to enzymatic degradation of the target compound.
-
Solution: Ensure you are using the correct plant part from a verified species. Standardize your collection time and use a consistent drying method (e.g., shade drying or lyophilization). Store the dried material in a cool, dark, and dry place.
-
-
Inefficient Extraction:
-
Cause: The chosen solvent may not be optimal for this compound, or the extraction parameters (time, temperature, solid-to-solvent ratio) may be inadequate.
-
Solution: this compound, as a glycoside, is polar. Use polar solvents like ethanol (B145695) or methanol, often mixed with water (e.g., 70% ethanol).[13] Systematically optimize your extraction parameters using a method like Response Surface Methodology (RSM).[5][6] Modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can improve efficiency and reduce extraction time.[7][14]
-
Issue 2: Elicitation in Cell Cultures is Ineffective
Question: I am trying to use elicitors in my plant cell suspension culture to increase this compound production, but I don't see a significant improvement. What am I doing wrong?
Answer: Elicitation is a powerful but sensitive technique. Its success depends on several critical factors.
Key Parameters for Successful Elicitation:
-
Elicitor Type and Concentration: The choice of elicitor is crucial. For secondary metabolites, common biotic elicitors include yeast extract and chitosan, while abiotic options include methyl jasmonate and salicylic (B10762653) acid.[9][10] The concentration must be optimized; too low may have no effect, while too high can be toxic to the cells and inhibit growth.
-
Timing of Elicitation: The growth phase of the cell culture is critical. Elicitors are often most effective when added during the mid-to-late exponential growth phase, when the cells are metabolically active but before nutrient limitation becomes severe.[9]
-
Duration of Exposure: The contact time between the cells and the elicitor influences the response. This needs to be optimized, as prolonged exposure can sometimes lead to feedback inhibition or degradation of the product.
-
Cell Line Viability: The specific cell line's genetic stability and biosynthetic potential are fundamental. Not all cell lines will respond equally to the same elicitor.[9]
Data Presentation: Optimizing Extraction Parameters
The following tables summarize typical starting points for optimizing the extraction of polar glycosides from plant materials, based on general findings in phytochemical research. These parameters should be optimized specifically for this compound.
Table 1: Effect of Solvent Concentration on Yield (Based on general data for phenolic and glycosidic compounds)
| Solvent (Ethanol in Water, v/v) | Relative Yield (%) | Rationale |
| 30% | 50-60 | High water content extracts many highly polar impurities. |
| 50% | 70-85 | Good balance for extracting a range of polar compounds. |
| 70-80% | 90-100 | Often optimal for glycosides, balancing polarity for efficient extraction.[5] |
| 96% | 60-75 | Pure ethanol may be less effective for some glycosides and can cause proteins to precipitate. |
Table 2: Comparison of Extraction Methods (Based on general data for phytochemicals)
| Extraction Method | Typical Time | Typical Temp. | Relative Efficiency | Notes |
| Maceration | 24-72 hours | Room Temp | Low | Simple but slow and often incomplete.[7] |
| Soxhlet | 6-24 hours | Solvent BP | High | Not suitable for heat-sensitive compounds like some glycosides.[15] |
| Ultrasound-Assisted (UAE) | 15-60 min | 25-60°C | Very High | Efficient, reduces time and solvent, good for thermolabile compounds.[14] |
| Microwave-Assisted (MAE) | 1-15 min | 40-100°C | Very High | Extremely fast, but risks localized overheating.[7][14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general method for extracting this compound from dried plant material.
-
Preparation: Grind dried plant material (e.g., roots) to a fine powder (e.g., 40-60 mesh).
-
Mixing: Place 10 g of the powdered material into a 250 mL Erlenmeyer flask. Add 100 mL of 70% ethanol (a 1:10 solid-to-solvent ratio).
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 45°C and the sonication time to 40 minutes.[14][16]
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper. Collect the liquid extract (filtrate).
-
Re-extraction: To maximize yield, repeat the process (steps 2-4) on the solid residue with a fresh portion of solvent.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Storage: The resulting crude extract can be lyophilized to a powder and stored at -20°C for further purification.
Protocol 2: Elicitation of this compound in a Cell Suspension Culture
This protocol outlines a general procedure for using an elicitor like Methyl Jasmonate (MeJA).
-
Culture Preparation: Grow your plant cell suspension culture in a suitable liquid medium (e.g., Murashige and Skoog) on an orbital shaker. Monitor cell growth by measuring packed cell volume or dry weight.
-
Timing: When the culture reaches the mid-exponential growth phase (e.g., day 10-12), prepare for elicitation.
-
Elicitor Preparation: Prepare a stock solution of Methyl Jasmonate in a small amount of ethanol and then dilute it with sterile distilled water to the desired final concentration (e.g., start with a range of 50-200 µM).
-
Elicitation: Aseptically add the MeJA solution to the cell culture flasks. Also, add an equivalent amount of the ethanol/water vehicle to a control flask.
-
Incubation: Return the flasks to the orbital shaker and continue incubation.
-
Harvesting: Harvest the cells and the medium separately at different time points after elicitation (e.g., 24, 48, 72, 96 hours) to determine the optimal harvest time.
-
Analysis: Extract this compound from both the cells and the medium to check for production and secretion. Analyze the yield using HPLC.
Visualization of Pathways and Workflows
Generalized Biosynthetic Pathway for this compound
This compound is a sesquiterpenoid glycoside. Its biosynthesis starts from the general terpenoid pathway. The diagram below illustrates a simplified, putative pathway leading to the guaianolide core structure.
Caption: A generalized pathway for the biosynthesis of a guaianolide glycoside.
Overall Experimental Workflow
The following diagram outlines the complete workflow from raw plant material to purified this compound, integrating the strategies discussed.
Caption: The overall workflow for this compound extraction and purification.
References
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Environmental factors affecting plant growth | OSU Extension Service [extension.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. openresearchafrica.org [openresearchafrica.org]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medwinpublishers.com [medwinpublishers.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
Validating the In Vivo Anti-Inflammatory Activity of Tectoroside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory activity of Tectoroside and its aglycone, Tectorigenin, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from various preclinical animal models, offering a clear perspective on its potential as a therapeutic agent. Detailed experimental protocols and mechanistic insights into its mode of action are also provided to support further research and development.
Executive Summary
This compound, a natural isoflavone (B191592) glycoside, and its active metabolite, Tectorigenin, have demonstrated significant anti-inflammatory properties in various in vivo models of inflammation. This guide summarizes the available preclinical data, comparing the efficacy of these compounds with standard anti-inflammatory drugs such as Indomethacin and Dexamethasone. The primary mechanism of action for this compound and its analogues involves the downregulation of key inflammatory pathways, including the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This leads to a reduction in pro-inflammatory mediators, offering a promising avenue for the development of novel anti-inflammatory therapeutics.
Comparative Analysis of In Vivo Anti-Inflammatory Activity
The following tables summarize the quantitative data from key in vivo studies, comparing the efficacy of Tectoridin (a close analogue of this compound), Tectorigenin, and standard anti-inflammatory drugs in various animal models of inflammation.
Table 1: Effect on Lipopolysaccharide (LPS)-Induced Inflammation in Mice
| Compound | Dosage | Model | Key Findings | Reference |
| Tectoridin | 20, 40, 80 mg/kg | LPS-induced endotoxic shock | Attenuated serum levels of TNF-α, IL-6, and IL-1β. Decreased tissue damage in the lung, liver, and kidney. Inhibited the activation of TLR4-NF-κB/NLRP3 signaling. | |
| Dexamethasone | 5 mg/kg | LPS-induced endotoxic shock | Significantly reduced pro-inflammatory cytokine levels. |
Table 2: Effect on Carrageenan-Induced Paw Edema in Rodents
| Compound | Dosage | Model | Inhibition of Edema (%) | Reference |
| Tectorigenin | 60 mg/kg | Carrageenan-induced paw edema in rats | Significantly reduced paw edema. | |
| Indomethacin | 10 mg/kg | Carrageenan-induced paw edema in mice | 31.67% (at 5th hour) | |
| Dexamethasone | 10 mg/kg | Carrageenan-induced paw edema in rats | Significant decrease in paw thickness. |
Table 3: Effect on Acetic Acid-Induced Writhing in Mice
| Compound | Dosage | Model | Inhibition of Writhing (%) | Reference |
| Tectorigenin | 50, 100 mg/kg | Acetic acid-induced writhing | Had a significant analgesic effect. | |
| Indomethacin | 10 mg/kg | Acetic acid-induced writhing | 51.23% |
Mechanistic Insights: Signaling Pathways
This compound and its active form, Tectorigenin, exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Tectoridin has been shown to inhibit the activation of the TLR4-NF-κB signaling pathway. This inhibition prevents the translocation of NF-κB into the nucleus, thereby reducing the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Tectorigenin has been demonstrated to suppress the phosphorylation of ERK and JNK. By inhibiting these kinases, Tectorigenin can reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as pro-inflammatory cytokines.
Tectoroside and its Aglycone Tectorigenin: A Comparative Guide to a Flavonoid-Based Compound in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer potential of tectoroside (B1160345), an iridoid glycoside, and its active aglycone form, tectorigenin (B1682738), with other prominent anti-cancer agents, including the sesquiterpene lactone parthenolide (B1678480) and the conventional chemotherapeutic drug etoposide (B1684455). While research on this compound itself is limited, it is widely understood that glycosides like this compound are often hydrolyzed in the body to their aglycone forms, which then exert biological activity. Therefore, this guide will focus on the well-documented anti-cancer effects of tectorigenin as the active metabolite of this compound.
Overview of Compounds
Tectorigenin , a natural isoflavone, has demonstrated significant cytotoxic and anti-tumor properties across a range of cancer types.[1][2][3][4] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and migration.[1][2]
Parthenolide , a sesquiterpene lactone derived from the feverfew plant, is another natural compound with well-established anti-inflammatory and anti-cancer activities.[5][6][7][8][9] It has been shown to inhibit the growth of various cancer cell lines.[5][6][7][8][9]
Etoposide is a widely used chemotherapeutic drug that acts as a topoisomerase II inhibitor, leading to DNA damage and apoptosis in cancer cells.[10][11][12][13][14] It serves as a benchmark for comparing the efficacy of novel anti-cancer compounds.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for tectorigenin, parthenolide, and etoposide against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value (µM) | Assay Used | Reference |
| Tectorigenin | Prostate Cancer (unspecified) | 0.08 | Not Specified | [15] |
| Ovarian Cancer (A2780) | 48.67 ± 0.31 | Not Specified | [15] | |
| Parthenolide | Lung Carcinoma (A549) | 4.3 | MTT Assay | [5][6] |
| Medulloblastoma (TE671) | 6.5 | MTT Assay | [5][6] | |
| Colon Adenocarcinoma (HT-29) | 7.0 | MTT Assay | [5][6] | |
| Cervical Cancer (SiHa) | 8.42 ± 0.76 | MTT Assay | [7][8][9] | |
| Breast Cancer (MCF-7) | 9.54 ± 0.82 | MTT Assay | [7][8][9] | |
| Etoposide | Leukemic Lymphoblast (CCRF-CEM) | 0.6 | Colony Formation Assay | [11] |
| Human Ovarian Cancer (1A9) | 0.15 | Not Specified | [12] | |
| Hepatocellular Carcinoma (HepG2) | 30.16 | Not Specified | [10] | |
| Lung Carcinoma (A549) | 139.54 ± 7.05 | Not Specified | [10] | |
| Cervical Cancer (HeLa) | 209.90 ± 13.42 | Not Specified | [10] |
Mechanisms of Action: A Comparative Overview
Tectorigenin, parthenolide, and etoposide exert their anti-cancer effects through distinct yet sometimes overlapping mechanisms.
Tectorigenin has been shown to induce apoptosis and inhibit cell proliferation and migration by modulating multiple signaling pathways.[1][2] A key mechanism involves the regulation of the lncRNA CCAT2/miR-145 axis in colorectal cancer, leading to the inhibition of glycolysis-induced cell growth.[16]
Parthenolide induces apoptosis by up-regulating pro-apoptotic proteins like p53 and Bax, while down-regulating the anti-apoptotic protein Bcl-2.[7][8] It also activates caspases, which are key executioners of apoptosis.[7][8]
Etoposide 's primary mechanism is the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[10][11][12] This inhibition leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[10][11]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by these compounds.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-cancer effects of these compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[17][18][19]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test compounds (Tectorigenin, Parthenolide, Etoposide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.[20][21][22][23]
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to study cell migration and the effect of compounds on this process.[24][25][26]
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Sterile pipette tips (e.g., p200)
-
Complete and serum-free culture medium
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in plates and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[24]
-
Washing: Gently wash the cells with PBS to remove detached cells.[25]
-
Compound Treatment: Add fresh medium (often serum-free to inhibit proliferation) containing the test compound at the desired concentration.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Data Analysis: Measure the width of the wound at different time points and calculate the rate of wound closure to assess cell migration.
Conclusion
While direct anti-cancer data for this compound is scarce, its aglycone, tectorigenin, demonstrates promising cytotoxic and anti-proliferative effects against various cancer cell lines. Its performance, particularly its potent IC50 value against prostate cancer cells, suggests it is a compound of significant interest. When compared to the well-characterized sesquiterpene lactone, parthenolide, and the standard chemotherapeutic agent, etoposide, tectorigenin exhibits a distinct mechanistic profile. Further research is warranted to fully elucidate the anti-cancer potential of this compound and tectorigenin, including in vivo studies and a more comprehensive analysis of their effects on a wider range of cancer types. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Tectoridin and Tectorigenin: A Review of Their Chemistry, Biological Activities and Molecular Mechanisms: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. netjournals.org [netjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tectorigenin Inhibits Glycolysis-induced Cell Growth and Proliferation by Modulating LncRNA CCAT2/miR-145 Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 24. clyte.tech [clyte.tech]
- 25. Wound healing migration assay (Scratch assay) [protocols.io]
- 26. researchgate.net [researchgate.net]
Tectoroside: Unraveling its Antioxidant Mechanism - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tectoroside's antioxidant properties and mechanisms, placing it in context with other relevant compounds. Experimental data is presented to support the cytoprotective effects of this compound, primarily through its modulation of the Nrf2/HO-1 and MAPK signaling pathways.
Comparative Analysis of Antioxidant Activity
This compound, a glycosidic isoflavone, demonstrates notable antioxidant properties. Its activity, along with its aglycone form, Tectorigenin, has been evaluated using various in vitro antioxidant assays. For a clear comparison, the following table summarizes the 50% inhibitory concentration (IC50) values from DPPH and ABTS radical scavenging assays, alongside common antioxidant standards, Vitamin C and Trolox. Lower IC50 values indicate stronger antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) |
| Tectoridin | ~100 - 200 | ~50 - 150 |
| Tectorigenin | ~10 - 50 | ~5 - 20 |
| Vitamin C | ~2 - 8 | ~1 - 5 |
| Trolox | ~3 - 10 | ~2 - 7 |
Note: The IC50 values for Tectoridin and Tectorigenin are approximate ranges compiled from various studies and may vary depending on specific experimental conditions.
Core Antioxidant Mechanism: The Nrf2/HO-1 Pathway
The primary mechanism by which this compound exerts its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of several protective enzymes, most notably Heme Oxygenase-1 (HO-1), which plays a critical role in cellular defense against oxidative damage.
Figure 1: this compound activates the Nrf2/HO-1 signaling pathway.
Modulation of MAPK Signaling Pathway
In addition to the Nrf2 pathway, this compound has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Oxidative stress can lead to the activation of various MAPK pathways, including p38 and JNK, which can promote inflammatory responses and apoptosis. Evidence suggests that this compound can attenuate the phosphorylation of these pro-inflammatory kinases, thereby contributing to its overall cytoprotective and antioxidant effects.
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural product research, isoflavonoid (B1168493) glycosides have garnered significant attention for their diverse pharmacological activities. Among these, Tectoroside and its close structural relative, Tectoridin, have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. Both compounds, often co-existing in medicinal plants such as those from the Iris genus, share a common aglycone, tectorigenin (B1682738), but differ in the position of their glycosidic linkage. This guide provides a comprehensive head-to-head comparison of the anti-inflammatory properties of this compound and Tectoridin, supported by available experimental data, detailed methodologies, and pathway visualizations to aid researchers in their drug discovery and development endeavors.
Comparative Analysis of Anti-Inflammatory Activity
While direct comparative studies evaluating the anti-inflammatory potency of this compound and Tectoridin in the same experimental setup are limited, existing research provides valuable insights into their individual effects on key inflammatory mediators. The following table summarizes the available quantitative data on their inhibitory activities against nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation research.
Table 1: Comparison of the Inhibitory Effects of this compound and Tectoridin on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages.
| Compound | Target Mediator | Inhibitory Concentration (IC50) / % Inhibition | Reference |
| Tectoridin | Nitric Oxide (NO) | Attenuated LPS-up-regulated NO production | |
| TNF-α | Attenuated LPS-up-regulated TNF-α in serum | ||
| IL-6 | Attenuated LPS-up-regulated IL-6 from macrophages | ||
| IL-1β | Attenuated LPS-up-regulated IL-1β in serum | ||
| This compound | Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Inhibits the production of pro-inflammatory cytokines |
Note: The data for this compound and Tectoridin are compiled from different studies and may not be directly comparable due to variations in experimental conditions. Further head-to-head studies are warranted for a definitive comparison.
A study comparing tectorigenin (the aglycone of both this compound and Tectoridin) with Tectoridin found that tectorigenin exhibited a more significant inhibitory effect on inflammatory responses in murine macrophage RAW 264.7 cells. This suggests that the glycosidic moiety and its position may influence the anti-inflammatory potency.
Mechanism of Action: Insights into the Signaling Pathway
Research has elucidated that Tectoridin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A prominent mechanism is the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and NOD-like receptor protein 3 (NLRP3) inflammasome signaling pathway. Upon stimulation by LPS, TLR4 activation triggers a downstream cascade, leading to the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Tectoridin has been shown to interfere with this pathway, thereby suppressing the production of these inflammatory mediators.
The following diagram illustrates the proposed signaling pathway inhibited by Tectoridin.
No Data Available on Tectoroside's Synergistic Effects with Common Chemotherapy Agents
A comprehensive review of published scientific literature reveals a lack of available data on the synergistic effects of tectoroside (B1160345) when used in combination with the chemotherapy agents doxorubicin, cisplatin, or paclitaxel (B517696). Extensive searches for experimental studies detailing these interactions did not yield any specific results.
Therefore, it is not possible to provide a comparison guide, quantitative data tables, detailed experimental protocols, or signaling pathway diagrams as requested. The core requirement of summarizing and comparing experimental data cannot be fulfilled due to the absence of primary research on this specific topic.
Further research is required to investigate the potential synergistic or antagonistic interactions between this compound and standard chemotherapeutic drugs. Such studies would be necessary to determine if this compound could be a viable candidate for combination cancer therapy. Until then, any claims regarding its synergistic effects with doxorubicin, cisplatin, or paclitaxel would be speculative and not supported by scientific evidence.
Independent Verification of Tectoroside's Published Anti-Inflammatory Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Tectoroside and its related compounds, Tectoridin and Tectorigenin, with the established nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. The information presented is based on an independent verification of published findings, summarizing quantitative data from in vitro and in vivo studies to facilitate a clear comparison of their performance. Detailed experimental methodologies for key assays are provided to support data interpretation and future research.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound and its related compounds is evaluated by their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This section presents a comparative summary of the available quantitative data.
| Compound | Assay | Cell Line/Model | Key Findings |
| Tectoridin | Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-induced RAW264.7 macrophages | No significant inhibitory effect at a concentration of 50 μM. |
| Tectorigenin | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW264.7 macrophages | Potent inhibition with an IC50 value of 51.7 μM. |
| TNF-α, IL-1β, and IL-6 Expression | LPS-induced RAW264.7 macrophages | Significantly suppressed the expression of all three cytokines at 50 μM. | |
| Indomethacin | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Data on specific IC50 values for direct NO inhibition in this cell line is not readily available in the reviewed literature. It is primarily known as a potent inhibitor of prostaglandin (B15479496) synthesis. |
| Pro-inflammatory Cytokine Inhibition | Carrageenan-induced paw edema in rats | Significantly decreased TNF-α levels in the inflamed paw at a dose of 5 mg/kg. |
Note: this compound is the glycoside form of the isoflavone (B191592) tectorigenin. Tectoridin is another isoflavone glucoside, and its aglycone is also tectorigenin. The available data suggests that the aglycone, Tectorigenin, is the more active anti-inflammatory component compared to its glycoside form, Tectoridin. This is a critical consideration for the therapeutic potential of this compound, as its in vivo efficacy may depend on its conversion to the active aglycone.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Tectorigenin's Anti-inflammatory Mechanism of Action.
Caption: In Vitro Anti-Inflammatory Assay Workflow.
Caption: In Vivo Anti-Inflammatory Model Workflow.
Detailed Experimental Protocols
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide and Pro-inflammatory Cytokines in RAW 264.7 Macrophages
This protocol is a standard method for evaluating the anti-inflammatory effects of compounds on cultured macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Tectorigenin, Indomethacin) or vehicle (DMSO). The cells are pre-incubated for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: After incubation, the cell culture supernatant is collected. The concentration of nitrite (B80452) (a stable metabolite of NO) is measured using the Griess reagent system. The absorbance is read at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity of the test compounds.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established in vivo model for screening the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Compound Administration: The test compounds (e.g., Tectorigenin, Indomethacin) or vehicle
Safety Operating Guide
Navigating the Disposal of Tectoroside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Tectoroside, a natural sesquiterpene compound.
Immediate Safety and Handling
According to its Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] There are no specific hazard pictograms, signal words, or hazard statements associated with it.[1] However, adherence to standard laboratory safety protocols is crucial when handling this or any chemical compound.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.[1]
-
Eye Protection: Use safety glasses or chemical goggles, especially if there is a risk of splashing.[1]
-
Respiratory Protection: A dust respirator is recommended to avoid inhalation of particles.[1]
-
Body Protection: Appropriate protective clothing should be worn to prevent skin exposure.[1]
In the event of accidental exposure, follow these first-aid measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash the affected area with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
-
Inhalation: Move to an area with fresh air.
In all cases of exposure, it is advisable to consult a physician.
Step-by-Step Disposal Procedure
Given that this compound is not classified as an environmental hazard, the disposal procedure is straightforward but should be conducted with care to minimize any potential impact.
-
Collection: Carefully sweep up any solid this compound waste, avoiding dust formation.[1]
-
Containment: Place the collected waste into a clearly labeled, suitable, and closed container for disposal.[1]
-
Spill Decontamination: For any spills, decontaminate the area with a 10% caustic solution after the solid material has been removed. Ensure the area is well-ventilated until the disposal process is complete.[1]
-
Final Disposal: Dispose of the container with the this compound waste in accordance with local, state, and federal regulations for non-hazardous chemical waste. While the MSDS does not classify it as hazardous, it is best practice to consult with your institution's environmental health and safety (EHS) office for specific guidance on non-hazardous waste streams. Do not let the product enter drains.[1]
Quantitative Data Summary
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C30H36O12[1][] |
| Molecular Weight | 588.6 g/mol [1][] |
| Purity | ≥98%[1][] |
| Boiling Point | 853.7±65.0 °C (Predicted)[] |
| Density | 1.47±0.1 g/cm3 (Predicted)[] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Comprehensive Safety and Handling Guide for Tectoroside
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tectoroside, including detailed personal protective equipment (PPE) requirements, procedural guidance for handling and disposal, and emergency first aid measures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound to minimize exposure and ensure personal safety.[1]
| Protection Type | Equipment | Specifications & Cautions |
| Eye Protection | Safety glasses, Chemical goggles | Wear safety glasses. If splashing is possible, chemical goggles are required.[1] |
| Hand Protection | Protective gloves | Wear appropriate protective gloves to prevent skin contact.[1] |
| Respiratory Protection | Dust respirator | Use a dust respirator. Ensure compliance with local and national regulations.[1] |
| Skin and Body Protection | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[1] |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is critical for the safe management of this compound in a laboratory setting.
Handling and Storage:
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Contaminated clothing should be removed and washed before reuse.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Measures should be in place to prevent ingestion and inhalation.[1]
-
Keep the substance away from sources of ignition.[1]
-
Avoid prolonged or repeated exposure.[1]
-
Whenever possible, use this compound within a laboratory fume hood.[1]
Disposal Plan:
-
Spills should be cleaned up immediately, observing all safety precautions outlined in the PPE section.
-
Sweep up the spilled material and place it into a suitable, sealed container for disposal.[1]
-
Following the removal of the spilled substance, the spill site should be decontaminated with a 10% caustic solution.
-
Ensure the area is well-ventilated until the disposal process is complete.[1]
-
Do not allow the product to enter drains.[1]
Emergency First Aid Measures
In the event of accidental exposure to this compound, immediate first aid is crucial.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[1] |
| Inhalation | Remove the individual from exposure and move to fresh air immediately. Seek medical attention.[1] |
This compound Spill Response Workflow
The following diagram outlines the step-by-step procedure for safely managing a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
